molecular formula C32H37NO8 B13643797 (E)-Tamoxifen citrate CAS No. 76487-65-5

(E)-Tamoxifen citrate

Cat. No.: B13643797
CAS No.: 76487-65-5
M. Wt: 563.6 g/mol
InChI Key: FQZYTYWMLGAPFJ-BTKVJIOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Tamoxifen citrate is a non-steroidal selective estrogen receptor modulator (SERM) that is a cornerstone compound in cancer research and endocrine studies . Its primary research value lies in its tissue-specific activity; it acts as an estrogen receptor antagonist in breast tissue, competitively inhibiting estradiol binding to suppress the proliferation of estrogen receptor-positive (ER+) breast cancer cells . Beyond its antagonistic role, its mechanism extends to inducing apoptosis in ER+ cells and modulating the production of various growth factors, including decreasing tumor growth factor α and insulin-like growth factor 1 . In research models, Tamoxifen also exhibits partial agonist activity in other tissues, such as bone and liver, which is a critical consideration for comprehensive study design . The compound is metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 and CYP2D6, into active metabolites such as N-desmethyltamoxifen and endoxifen (4-hydroxy-N-desmethyltamoxifen), which contribute to its overall research profile . Tamoxifen citrate has a bioavailability of approximately 100% and a long terminal elimination half-life of 5 to 7 days, with its primary metabolite, N-desmethyltamoxifen, having an even longer half-life of about 14 days . Research applications for (E)-Tamoxifen citrate are extensive and include the study of ER+ breast cancer mechanisms and treatment strategies , the investigation of hormonal feedback in the hypothalamic-pituitary-gonadal axis , and the exploration of off-label uses such as gynecomastia and male infertility . It is critical to note that research use of this compound is associated with important findings of elevated risks for serious adverse effects, including venous thromboembolism and endometrial cancer, which must be factored into experimental models . (E)-Tamoxifen citrate is presented for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

76487-65-5

Molecular Formula

C32H37NO8

Molecular Weight

563.6 g/mol

IUPAC Name

2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;

InChI Key

FQZYTYWMLGAPFJ-BTKVJIOYSA-N

Isomeric SMILES

CC/C(=C(/C1=CC=CC=C1)\C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Synthetic Methodologies and Isomeric Control in Research Preparation

Established Synthetic Routes for Tamoxifen (B1202) Free Base and Tamoxifen Citrate (B86180) in Laboratory Settings

The synthesis of the tamoxifen backbone, a triphenylethylene (B188826) derivative, has been approached through various established routes in laboratory settings. A common and versatile method involves the McMurry coupling of two different ketones. rug.nl This reaction utilizes a low-valent titanium reagent to reductively couple the carbonyl groups, forming the central double bond of the tamoxifen structure.

Another widely employed strategy is the 1,2-addition of an organometallic reagent, such as a Grignard reagent, to a ketone precursor like 1,2-bis(4-hydroxyphenyl)-butan-1-one. rug.nlfrontiersin.org This is typically followed by an elimination reaction to generate the double bond. However, this approach often results in a mixture of both (E) and (Z) isomers, necessitating further purification to isolate the desired isomer. rug.nl

More recent developments have focused on improving the atom economy and efficiency of tamoxifen synthesis. One such approach involves a carbolithiation–cross-coupling sequence. rug.nlrsc.org This method utilizes the direct carbolithiation of diphenylacetylene (B1204595) followed by a cross-coupling reaction with an appropriate aryl bromide. rug.nlrsc.org This strategy offers a more direct route to the tamoxifen scaffold.

Once the tamoxifen free base is synthesized as a mixture of isomers, it can be converted to the citrate salt by reacting it with citric acid in a suitable solvent like acetone (B3395972) or ethanol. sigmaaldrich.comgoogle.comchemicalbook.com

Specific Synthesis Strategies for Obtaining (E)-Tamoxifen Citrate as a Reference Standard

The (E)-isomer of tamoxifen is often a byproduct of synthetic routes targeting the (Z)-isomer. rsc.org However, specific strategies are employed to isolate and purify (E)-tamoxifen citrate for its use as a reference standard in analytical applications. medchemexpress.com

Detailed Reaction Pathways and Conditions for (E)-Isomer Isolation

The isolation of the (E)-isomer often relies on the differences in physical properties between the (E) and (Z) isomers. For instance, after a synthesis that yields a mixture of isomers, such as the Grignard addition followed by elimination, the resulting mixture can be subjected to various purification techniques. rug.nl

In some synthetic pathways, the formation of the (E)-isomer can be a consequence of isomerization of the (Z)-isomer, which can be sensitive to factors like light. sigmaaldrich.com The photolysis of tamoxifen solutions can lead to the formation of the (E)-isomer and phenanthrene (B1679779) derivatives. sigmaaldrich.com

Purification Techniques for High-Purity (E)-Tamoxifen Isomers

Several purification techniques are utilized to obtain high-purity (E)-tamoxifen. Flash column chromatography is a common method for separating the (E/Z)-tamoxifen mixture. rug.nlrsc.org For achieving very high purity, preparative high-performance liquid chromatography (HPLC) is often employed. frontiersin.orgrsc.org Specifically, reversed-phase preparative HPLC using a water/acetonitrile (B52724)/trifluoroacetic acid mobile phase has been shown to be effective in separating the (E) and (Z) isomers. rsc.org

Recrystallization is another technique that can be used to enrich one isomer over the other. For example, repetitive recrystallization from a solvent system like methylene (B1212753) chloride-petroleum ether has been used to separate the pure E isomer. frontiersin.org Additionally, a patented method describes the purification of tamoxifen citrate by dissolving it in heated methanol (B129727) and then allowing it to cool, which causes the precipitation of the purified product with a very low content of the (E)-isomer, implying the (E)-isomer remains more soluble in the mother liquor under these conditions. google.com

Exploration of Novel Analogues and Derivatives with Modified Structural Elements

The tamoxifen scaffold has served as a template for the design and synthesis of novel analogues with modified structural elements, aiming to explore new biological activities and structure-activity relationships.

Synthesis of Ferrocenyl Tamoxifen Derivatives for Altered Biological Activity

A significant area of research has been the synthesis of ferrocenyl derivatives of tamoxifen, often referred to as "ferrocifens." nih.govresearchgate.netnih.gov In these compounds, a ferrocenyl moiety is incorporated into the tamoxifen structure, typically by replacing one of the phenyl rings or by modifying the side chain. nih.govnih.govresearchgate.net The synthesis of these derivatives often involves multi-step reaction sequences. For instance, the amino chain of tamoxifen has been replaced with an acyl-ferrocenyl group. nih.govresearchgate.net These modifications have been shown to impart cytotoxic properties in addition to the antiestrogenic activity. nih.govnih.gov

Design and Synthesis of Carbonyl Analogs of Tamoxifen

Another avenue of exploration involves the introduction of carbonyl groups into the tamoxifen structure to create novel analogs. frontiersin.orgnih.govnih.gov These modifications can take the form of carboxylate esters or acid and amide derivatives. frontiersin.orgnih.gov The synthesis of these carbonyl analogs often starts from a common intermediate, such as a triarylethylene precursor, which is then further functionalized. frontiersin.org For example, a benzoic acid group has been introduced to create novel acid derivatives. frontiersin.orgnih.gov These modifications aim to enhance the binding affinity to estrogen receptors and to explore different biological profiles. frontiersin.orgnih.gov

Molecular and Cellular Mechanisms of Action of Tamoxifen with Emphasis on Z Isomer and Metabolites in Research Models

Selective Estrogen Receptor Modulation (SERM) Principles in Cellular Models

The cornerstone of Tamoxifen's action lies in its ability to function as a SERM. This means it can act as an estrogen antagonist in some tissues, like the breast, while exhibiting estrogenic (agonist) effects in other tissues, such as bone and the uterus. nih.govdroracle.aiwikipedia.org This tissue-specific activity is a result of several interconnected mechanisms at the cellular and molecular level.

Tamoxifen (B1202) and its active metabolites, primarily 4-hydroxytamoxifen (B85900) (4-OHT) and endoxifen (B1662132), exert their effects by competitively binding to estrogen receptors (ERs). nih.govoup.comcancer.govaacrjournals.org This binding is a direct competition with the endogenous estrogen, 17β-estradiol. nih.gov The affinity of these compounds for the ER varies significantly. While Tamoxifen itself has a lower affinity for the ER, its metabolites, 4-OHT and endoxifen, exhibit a much higher binding affinity, comparable to or even exceeding that of estradiol (B170435). nih.govaacrjournals.orgnih.gov

Studies in MCF-7 human breast cancer cells, a widely used in vitro model, have demonstrated this competitive and mutually exclusive binding. nih.govaacrjournals.org Saturation analysis has shown a significantly higher affinity for 4-OHT compared to Tamoxifen. nih.gov The correlation between the binding affinity of Tamoxifen and its metabolites for the ER and their ability to inhibit cell growth supports the hypothesis that their primary mechanism of action is through direct interaction with the ER. nih.govresearchgate.net The Z-isomers of Tamoxifen and its metabolites generally exhibit a much higher affinity for estrogen receptors compared to their E-isomers. nih.govresearchgate.net

Binding Affinities of Tamoxifen and its Metabolites to Estrogen Receptor Alpha (ERα)
CompoundRelative Binding Affinity (RBA)Reference
17β-estradiol100 aacrjournals.org
trans-4-hydroxytamoxifen (Z-isomer)195 aacrjournals.org
trans-endoxifen (Z-isomer)158 aacrjournals.org
cis-4-hydroxytamoxifen (E-isomer)2.9 aacrjournals.org
cis-endoxifen (E-isomer)4.5 aacrjournals.org
TamoxifenLower affinity than metabolites nih.gov

The binding of a ligand, such as estradiol or Tamoxifen, to the estrogen receptor induces a conformational change in the receptor protein. nih.govresearchgate.net This altered shape dictates which co-regulator proteins—co-activators or co-repressors—are recruited to the receptor-DNA complex. nih.govnih.gov In the presence of estradiol, the ER adopts a conformation that favors the binding of co-activators, leading to the transcription of estrogen-responsive genes that promote cell proliferation. oup.comnih.gov

Conversely, when Tamoxifen or its active metabolites bind to the ER, they induce a different conformational change that promotes the recruitment of co-repressors, such as Silencing Mediator for Retinoid and Thyroid Receptors (SMRT) and Nuclear Receptor Corepressor (N-CoR). nih.govoup.comresearchgate.net These co-repressors then inhibit the transcription of estrogen-dependent genes, leading to an anti-proliferative effect. droracle.aioup.com The balance between co-activator and co-repressor recruitment is a critical determinant of Tamoxifen's tissue-specific effects. nih.govoup.comoup.com For instance, in breast cancer cells, Tamoxifen's antagonist activity is linked to the recruitment of co-repressors. researchgate.net

The effects of Tamoxifen are mediated through two main estrogen receptor isoforms, ERα and ERβ, which are encoded by different genes. researchgate.netelifesciences.org While both isoforms bind estradiol and Tamoxifen, they can have different, and sometimes opposing, effects on gene expression. oup.com The relative expression levels of ERα and ERβ in a particular tissue can influence the cellular response to Tamoxifen. oup.comnih.gov

In general, ERα is considered to be the primary mediator of the proliferative effects of estrogen in breast cancer. oup.com Tamoxifen's antagonistic action in breast tissue is largely attributed to its inhibition of ERα signaling. droracle.ai On the other hand, ERβ has been suggested to have an anti-proliferative role. nih.gov Research indicates that the presence of ERβ in breast tumors may be associated with a better response to Tamoxifen therapy. aacrjournals.org Studies have shown that endoxifen can stabilize the ERβ protein and induce the formation of ERα/ERβ heterodimers, and it is a more potent inhibitor of estrogen target genes when ERβ is expressed. nih.gov

Engagement with Non-Estrogen Receptor Molecular Targets in Preclinical Studies

Beyond its well-established role as a SERM, preclinical research has revealed that Tamoxifen can interact with other molecular targets, contributing to its pharmacological effects. These non-ER mediated actions are an active area of investigation.

Tamoxifen and its metabolites can also bind to the G protein-coupled estrogen receptor (GPER), a membrane-associated estrogen receptor. nih.govgoettingen-research-online.de Interestingly, in contrast to its antagonistic effect on nuclear ERs in breast cancer cells, Tamoxifen often acts as an agonist at GPER. goettingen-research-online.defrontiersin.orgmdpi.com

Activation of GPER by Tamoxifen can trigger rapid, non-genomic signaling cascades, including the activation of pathways like PI3K and ERK1/2 MAPK. nih.gov In some preclinical models, prolonged exposure to Tamoxifen has been shown to upregulate GPER expression, which may contribute to the development of Tamoxifen resistance. nih.govresearchgate.net The agonistic activity of Tamoxifen at GPER can lead to increased cell proliferation in certain contexts. nih.gov

Tamoxifen has been shown to inhibit the activity of Protein Kinase C (PKC), a key enzyme involved in cellular signal transduction pathways that regulate cell growth and differentiation. cancer.govnih.govnih.gov This inhibition appears to be independent of the estrogen receptor. nih.gov Studies have demonstrated that Tamoxifen can inhibit PKC activity in vitro in a dose-dependent manner. cancer.govnih.govresearchgate.net

The inhibition of PKC by Tamoxifen can lead to downstream effects that contribute to its anti-proliferative actions. cancer.govnih.gov For instance, it has been suggested that the growth-inhibitory effects of Tamoxifen at micromolar concentrations may be partly due to its effects on PKC. nih.govresearchgate.net More recent research has also indicated that the active metabolite Z-endoxifen can bind to PKCβ1, a member of the PKC family, and inhibit the growth of ER-positive breast cancer cells. aacrjournals.org

Interactions with Cannabinoid Receptors (CB1R and CB2R) by Tamoxifen Isomers and Metabolites

Recent research has uncovered that tamoxifen and its metabolites can interact with cannabinoid receptors CB1 and CB2, suggesting a mechanism of action independent of the estrogen receptor (ER). nih.govaacrjournals.org Both tamoxifen and its primary metabolite, 4-hydroxytamoxifen (4OH-Tam), have been shown to bind to human CB1 and CB2 receptors with moderate affinity. nih.govaacrjournals.orgoup.com Competition receptor binding studies revealed that these compounds displace cannabinoid receptor agonists from both CB1 and CB2 receptors. nih.gov

Functionally, tamoxifen and 4OH-Tam act as inverse agonists at these receptors. nih.govaacrjournals.orgoup.com In membrane preparations, they have been observed to reduce basal G-protein activity. nih.govaacrjournals.org Furthermore, in intact cells, their action as inverse agonists leads to the regulation of the downstream effector adenylyl cyclase, resulting in an increase in intracellular cAMP levels. nih.govaacrjournals.org This suggests that cannabinoid receptors are molecular targets for tamoxifen and its metabolites, which may contribute to their cytotoxic effects in ER-negative cancer cells. nih.govnih.gov

The stereochemistry of tamoxifen and its metabolites plays a crucial role in their affinity for cannabinoid receptors. Tamoxifen exists as two isomers, (Z)-tamoxifen (the active antiestrogenic form) and (E)-tamoxifen. Studies have assessed the individual isomers of tamoxifen and its metabolites, 4-hydroxytamoxifen (4OHT) and endoxifen (End), for their affinity and activity at cannabinoid receptors. ascopubs.orgresearchgate.net Results indicate that the Z-isomer of 4OHT has a higher affinity for both CB1 and CB2 receptors compared to its E-isomer. ascopubs.orgresearchgate.net In contrast, this stereospecificity was not observed for tamoxifen or endoxifen. ascopubs.org Interestingly, while both isomers of tamoxifen and 4OHT show a slightly higher affinity for CB2 receptors, both endoxifen isomers are relatively selective for CB1 receptors. researchgate.netnih.gov Despite these differences in affinity, all tested isomers of tamoxifen, 4OHT, and endoxifen function as full inverse agonists at both CB1 and CB2 receptors. researchgate.netnih.gov

Table 1: Binding Affinities (Ki) of Tamoxifen Isomers and Metabolites for Cannabinoid Receptors

Compound CB1R Ki (μM) CB2R Ki (μM)
Tamoxifen 3.2 ± 0.60 1.9 ± 0.31
4OH-Tamoxifen 1.4 ± 0.25 0.9 ± 0.13

Data derived from competition receptor binding studies. nih.gov

Influence on Intracellular Signal Transduction Pathways

Tamoxifen has been shown to exert effects on cell proliferation through the modulation of the mitogen-activated protein kinase (MAPK) family, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal protein kinase (JNK), and p38 MAPK. oup.com Studies in ovarian cancer cell lines have demonstrated that tamoxifen can induce the activation of ERK, JNK, and p38, each with distinct time courses. oup.com For instance, ERK activation was observed within 30 minutes, peaking between 1-3 hours, while JNK activation was more rapid, occurring at 5 minutes. oup.com In some models, long-term treatment with tamoxifen has been shown to induce the activation of p42/44 MAPK. ascopubs.orgresearchgate.net

The activation of MAPK pathways, particularly p38, has been correlated with tamoxifen resistance. mdpi.com In breast cancer cells, activation of the p38 pathway can be stimulated by autocrine signaling of vascular endothelial growth factor (VEGF), and inhibition of p38 has been suggested as a strategy to alleviate tamoxifen resistance. mdpi.com The ERK pathway is also heavily implicated in the development of resistance. mdpi.comnih.gov For example, a deficiency in SPRED2, an inhibitor of the MAPK pathway, can lead to hyperactivation of ERK1/ERK2, which in turn enhances estrogen signaling and leads to tamoxifen resistance. nih.gov In such cases, combining tamoxifen with an ERK inhibitor has been shown to overcome this resistance. nih.gov

A significant mechanism underlying tamoxifen resistance involves the intricate crosstalk between the estrogen receptor and various receptor tyrosine kinase (RTK) signaling pathways, including the human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), and insulin-like growth factor 1 receptor (IGF1R). researchgate.netmdpi.com Overexpression and activation of these RTKs can drive cell proliferation and survival through the activation of downstream pathways like MAPK and PI3K/AKT, rendering cells resistant to endocrine therapy. mdpi.com

Overexpression of HER2 or EGFR in ER-positive breast cancer cells is a well-established mechanism of tamoxifen resistance. spandidos-publications.com This can lead to a state where tamoxifen may paradoxically stimulate cancer cell growth. spandidos-publications.com The interaction is bidirectional; for instance, long-term tamoxifen exposure can enhance the interaction between ERα and EGFR. aacrjournals.org Similarly, the IGF1R pathway has a close, bidirectional relationship with ER signaling. mdpi.com IGF1R can phosphorylate and activate ER, while estrogen can enhance the expression of components of the IGF1R pathway. spandidos-publications.com In tamoxifen-resistant cells, there is evidence of a unidirectional crosstalk where IGF-IR signaling, through c-SRC, can regulate EGFR activity, promoting cell proliferation. nih.gov This crosstalk allows cancer cells to bypass the ER blockade imposed by tamoxifen and continue to proliferate through RTK-driven signaling. researchgate.netmcijournal.com

The PI3K/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that is frequently implicated in resistance to endocrine therapies like tamoxifen. nih.govmdpi.comexplorationpub.com Activation of this pathway, often through crosstalk with RTKs, promotes estrogen-independent growth and survival of tumor cells. researchgate.netmdpi.com In breast cancer cells, long-term treatment with tamoxifen can lead to the activation of the mTOR pathway. ascopubs.org

Studies have demonstrated that aberrant activity in the PI3K/AKT pathway can induce tamoxifen resistance. aacrjournals.org Conversely, inhibiting this pathway can restore sensitivity to tamoxifen. aacrjournals.org For example, the mTOR inhibitor rapamycin has been shown to restore tamoxifen susceptibility in breast cancer cells with activated Akt. aacrjournals.org This highlights the importance of the PI3K/AKT/mTOR axis as a key driver of treatment failure. explorationpub.com The combination of tamoxifen with PI3K or mTOR inhibitors has been shown to augment the therapeutic effects of the antiestrogen, reflecting the pathway's significant role in acquired endocrine resistance. mdpi.comresearchgate.net

The nuclear factor-kappa B (NF-κB) signaling pathway is another crucial element in the development of tamoxifen tolerance and disease recurrence. nih.govnih.gov Research indicates that exposure to tamoxifen can lead to the activation of the pro-inflammatory NF-κB pathway in ER-positive breast cancer cells, both in vitro and in vivo. nih.govaacrjournals.org This activation is not a transient effect but appears to be an early event that contributes to the survival of a tamoxifen-tolerant population of cells. nih.gov

The survival of these tamoxifen-tolerant cells becomes dependent on continued NF-κB activity. nih.govnih.gov Inhibition of the NF-κB pathway has been shown to re-sensitize resistant cells to the anti-proliferative effects of tamoxifen. aacrjournals.org This suggests that the convergence of ER and NF-κB signaling pathways may be a key mechanism responsible for therapy resistance and the promotion of a more aggressive cancer phenotype. aacrjournals.org Therefore, targeting the NF-κB pathway presents a promising therapeutic strategy to eradicate tamoxifen-tolerant cells and prevent disease recurrence. nih.gov

Cellular Outcomes and Phenotypes in In Vitro Models

The molecular interactions of tamoxifen and its metabolites with various signaling pathways translate into distinct cellular outcomes and phenotypes observed in in vitro models. The engagement of these non-ER pathways often culminates in the development of a tamoxifen-resistant phenotype, characterized by continued cell proliferation and survival despite treatment.

Table 2: Summary of Tamoxifen's Molecular Interactions and Resulting In Vitro Cellular Phenotypes

Signaling Pathway Interaction Molecular Consequence Cellular Outcome/Phenotype
Cannabinoid Receptors (CB1R/CB2R) Inverse agonism, increased intracellular cAMP. nih.govaacrjournals.org Potential for ER-independent cytotoxicity. nih.govnih.gov
MAPK Pathways (ERK, p38) Sustained activation of ERK and p38. oup.comascopubs.org Contributes to cell cycle arrest or tamoxifen resistance depending on the cellular context. oup.commdpi.com
RTK Crosstalk (EGFR, HER2, IGF1R) Ligand-independent activation of ER and downstream MAPK/PI3K pathways. researchgate.netmdpi.com Estrogen-independent cell growth, proliferation, and a robust tamoxifen-resistant phenotype. spandidos-publications.commdpi.com
PI3K/AKT/mTOR Pathway Activation of pro-survival and proliferation signals. ascopubs.orgaacrjournals.org Enhanced cell survival, proliferation, and acquired resistance to tamoxifen. mdpi.comaacrjournals.org

| NF-κB Signaling | Upregulation of pro-inflammatory and survival genes. nih.govaacrjournals.org | Emergence of a tamoxifen-tolerant cell population with enhanced survival and potential for regrowth. nih.govnih.gov |

The crosstalk with RTKs and subsequent activation of the PI3K/AKT/mTOR pathway is a primary driver of the resistant phenotype, allowing cells to bypass the need for estrogen-mediated signaling for their growth and survival. researchgate.netmdpi.com Similarly, the activation of the NF-κB pathway fosters a "tamoxifen-tolerant" state, where a subpopulation of cancer cells can withstand the drug's effects and potentially lead to recurrence. nih.gov The modulation of MAPK pathways also plays a complex role, where sustained activation can switch from an initial anti-proliferative signal to a mechanism that promotes resistance. oup.commdpi.com These in vitro findings underscore the multifaceted nature of tamoxifen's action and highlight the adaptive mechanisms that cancer cells employ to evade therapy.

Induction of Apoptosis in Estrogen Receptor-Positive and -Negative Cell Lines

(E)-Tamoxifen citrate (B86180) is capable of inducing apoptosis, or programmed cell death, in both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) cancer cell lines. plos.org While the clinical response to tamoxifen is often associated with its anti-estrogenic effects in ER+ breast cancer, studies have demonstrated its efficacy in inducing apoptosis in ER-negative breast cancer, malignant gliomas, pancreatic carcinomas, and melanoma. plos.org

The induction of apoptosis by tamoxifen can occur through multiple pathways. In ER+ MCF-7 cells, tamoxifen has been shown to mediate dysfunction of the mitochondrial membrane potential. spandidos-publications.com This disruption is a key event in the intrinsic pathway of apoptosis. Furthermore, tamoxifen can induce apoptosis in ER-negative cells through mechanisms involving the cancerous inhibitor of protein phosphatase 2A (CIP2A). Silencing CIP2A in certain ER-negative cells sensitizes them to tamoxifen-induced apoptosis. nih.gov Research indicates that tamoxifen's pro-apoptotic effects can be mediated by the mitochondrial apoptosis pathway, which is a central route for cellular self-destruction. spandidos-publications.com

Cell Line TypeApoptosis InductionKey Findings
ER-Positive (e.g., MCF-7) YesInduction of apoptosis is often more pronounced compared to ER-negative cells. Involves disruption of the mitochondrial membrane potential. spandidos-publications.com
ER-Negative (e.g., MDA-MB-231) YesApoptosis is induced through ER-independent mechanisms. plos.org Can involve the CIP2A/PP2A/p-Akt signaling pathway. nih.gov
Regulation of Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, comprising both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. The ratio of these opposing factions determines a cell's susceptibility to apoptotic stimuli. (E)-Tamoxifen citrate has been shown to modulate the expression of these proteins to favor cell death.

In ER-positive MCF-7 breast cancer cells, tamoxifen-induced apoptosis is directly correlated with a time- and concentration-dependent down-regulation of the anti-apoptotic protein Bcl-2 at both the mRNA and protein levels. aacrjournals.org Conversely, tamoxifen treatment did not affect the expression of the pro-apoptotic protein Bax or the anti-apoptotic protein Bcl-xL in the same study. aacrjournals.org However, other research has indicated that in MCF-7 cells, tamoxifen treatment leads to the downregulation of Bcl-2 and the upregulation of Bax. spandidos-publications.com The activation of the MEK/ERKs signaling pathway can also influence Bcl-2 family proteins, leading to the upregulation of pro-apoptotic members like Bax and the downregulation of anti-apoptotic members like Bcl-2 and Bcl-xL. frontiersin.org

A combination treatment of thymoquinone (B1682898) and tamoxifen has been shown to decrease the levels of both Bcl-2 and Bcl-xL, while increasing the levels of pro-apoptotic Bax, thereby shifting the cellular balance towards apoptosis. plos.org

Bcl-2 Family ProteinEffect of TamoxifenRole in Apoptosis
Bcl-2 Down-regulated spandidos-publications.comaacrjournals.orgAnti-apoptotic
Bax Up-regulated spandidos-publications.com or Unchanged aacrjournals.orgPro-apoptotic
Bcl-xL Unchanged aacrjournals.orgAnti-apoptotic
Activation of p53 Pathway Components

The tumor suppressor protein p53 is a pivotal regulator of cellular stress responses, including apoptosis. The interaction between tamoxifen and the p53 pathway is complex and appears to be context-dependent.

Conversely, it has also been reported that both estradiol and tamoxifen can promote the antagonism of p53's pro-apoptotic functions by the estrogen receptor. pnas.org In an engineered system using p53-deficient cells, a fusion protein of p53 and the estrogen receptor's ligand-binding domain could be activated by tamoxifen to induce apoptosis and the expression of p53 target genes like WAF1 and MDM2. nih.gov This demonstrates that tamoxifen can, under specific circumstances, trigger a p53-dependent apoptotic program. nih.gov Furthermore, sustained activity of the ERK pathway, which can be influenced by tamoxifen, can lead to the phosphorylation and activation of p53, inhibiting its interaction with its negative regulator, Mdm2, and leading to p53 accumulation. frontiersin.org

Cell Cycle Arrest Mechanisms (G0/G1 Phase)

A primary cytostatic effect of (E)-Tamoxifen citrate is the induction of cell cycle arrest, predominantly in the G0/G1 phase. researchgate.net This blockade prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.

The molecular mechanism underlying this G0/G1 arrest involves the modulation of key cell cycle regulatory proteins. Cyclins and cyclin-dependent kinases (CDKs) are the primary drivers of cell cycle progression. youtube.com Tamoxifen has been shown to reduce the expression of cyclin D1, a critical protein for G1 phase progression. nih.gov The progression from G1 to S phase is controlled by the phosphorylation of the retinoblastoma protein (Rb) by cyclin/CDK complexes. youtube.com By reducing cyclin D1 levels, tamoxifen can prevent Rb phosphorylation, keeping it in its active, growth-suppressive state.

Furthermore, the antitumor effects of tamoxifen in MCF-7 cells have been linked to the increased expression of cyclin-dependent kinase inhibitors (CKIs), particularly p21(WAF1/CIP1). nih.gov The induction of p21 can be regulated by a decrease in wild-type p53. nih.gov The p21 protein inhibits the activity of cyclin/CDK complexes, thus enforcing the G1 checkpoint and preventing entry into the S phase. nih.gov

Cell Cycle RegulatorEffect of TamoxifenConsequence
Cyclin D1 Decreased expression nih.govReduced formation of active Cyclin D1/CDK4/6 complexes, preventing G1/S transition.
p21(WAF1/CIP1) Increased expression nih.govInhibition of Cyclin/CDK complexes, leading to G1 arrest.

Effects on Cell Proliferation and Growth Factor Modulation (e.g., TGFβ, IGF-1)

(E)-Tamoxifen citrate influences cell proliferation not only through cell cycle arrest and apoptosis but also by modulating the signaling pathways of key growth factors.

Transforming Growth Factor Beta (TGF-β): The TGF-β signaling pathway has a dual role in breast cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. nih.gov Tamoxifen has been shown to increase the secretion of TGF-β activity and up-regulate TGF-β binding in MCF-7 and T47D cells. researchgate.net This interaction is complex, as TGF-β signaling is also implicated in the development of tamoxifen resistance. nih.govresearchgate.net

Insulin-like Growth Factor-1 (IGF-1): The IGF-1 receptor (IGF-IR) signaling pathway is critically involved in breast cancer cell growth. Tamoxifen interferes with this pathway. nih.govaacrjournals.org In MCF-7 cells, tamoxifen's cytostatic effects are associated with the down-regulation of IGF-1-induced tyrosine phosphorylation of the IGF-IR. nih.govaacrjournals.org It also inhibits the downstream signaling molecule IRS-1 (Insulin Receptor Substrate 1) and its association with phosphatidylinositol 3'-kinase (PI3K), a key component of cell survival pathways. nih.govaacrjournals.org In a preclinical model, tamoxifen was found to increase IGF-1 in the uterine stroma, suggesting a paracrine effect that could activate PI3K signaling in that tissue. youtube.com The development of tamoxifen resistance has been associated with elevated expression of IGF-Binding Protein-1 (IGFBP-1). nih.gov

Role in Cytoskeletal Remodeling and Cell Migration in Specific Cell Types

Beyond its effects on proliferation and survival, (E)-Tamoxifen citrate can also influence the structural and migratory properties of cells by inducing cytoskeletal remodeling. In human endometrial cancer cell lines (Hec 1A and Hec 1B), tamoxifen triggers rapid activation of signaling pathways involving ERK1/2, c-Src, and focal adhesion kinase. nih.gov This leads to significant changes in the filamentous actin cytoskeleton, including the dissolution of stress fibers and the formation of migratory structures like lamellipodia and filopodia. nih.gov

In endometrial stromal and carcinoma cells, tamoxifen treatment alters the localization of F-actin and the α5/β1-integrin fibronectin receptor. scite.ai In RL95-2 carcinoma cells, which have disorganized F-actin, tamoxifen treatment promoted a reorganization into stress fibers, a phenotype consistent with a more stationary state. scite.ai Conversely, in normal stromal cells, tamoxifen increased the amount of organized F-actin and induced clustering of the fibronectin receptor at the plasma membrane. scite.ai In tamoxifen-resistant breast cancer cells, proteomic analyses have revealed an upregulation of proteins associated with the regulation of actin cytoskeleton dynamics, leading to enhanced cell motility. nih.gov

Responses to Oxidative Stress in Cellular Contexts

A significant, ER-independent mechanism of tamoxifen's action is the induction of oxidative stress. Tamoxifen treatment can stimulate the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis. nih.gov

One key mechanism involves the mitochondria. Tamoxifen can increase mitochondrial calcium ([Ca2+]m), which in turn stimulates mitochondrial nitric oxide synthase (mtNOS). aacrjournals.org This leads to the production of nitric oxide (NO) and subsequently peroxynitrite, a potent oxidizing agent. aacrjournals.org Peroxynitrite can induce lipid peroxidation (LPO) and damage mitochondrial components, leading to the release of cytochrome c and the initiation of apoptosis. aacrjournals.org

Metabolism and Pharmacological Activity of E Tamoxifen Citrate Metabolites in Preclinical Systems

Enzymatic Biotransformation Pathways of Tamoxifen (B1202) in In Vitro and Animal Models

(E)-Tamoxifen citrate (B86180) is a prodrug that requires metabolic activation to exert its pharmacological effects. nih.gov This biotransformation occurs primarily in the liver and involves a complex network of enzymatic reactions, categorized into Phase I and Phase II metabolism. researchgate.netresearchgate.net Phase I reactions, which include oxidation and demethylation, are predominantly carried out by the cytochrome P450 (CYP) enzyme system. researchgate.netclinpgx.org These initial steps produce active metabolites, which are then subjected to Phase II conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be readily excreted. researchgate.net

The metabolic activation of tamoxifen is critically dependent on various cytochrome P450 (CYP) enzymes, which catalyze the formation of its pharmacologically active metabolites. clinpgx.org The primary active metabolites, 4-hydroxytamoxifen (B85900) and N-desmethyltamoxifen, are formed through distinct pathways mediated by several CYP isoforms. researchgate.net

CYP2D6 : This is a key enzyme in tamoxifen's metabolic activation. clinpgx.org It is primarily responsible for the 4-hydroxylation of tamoxifen to form 4-hydroxytamoxifen. researchgate.netresearchgate.net More significantly, CYP2D6 plays a crucial role in converting N-desmethyltamoxifen into the highly potent metabolite, endoxifen (B1662132) (4-hydroxy-N-desmethyltamoxifen). nih.govresearchgate.net

CYP3A4 and CYP3A5 : These isoforms are the major enzymes responsible for the N-demethylation of tamoxifen, leading to the formation of N-desmethyltamoxifen, the most abundant metabolite found in plasma. researchgate.netscispace.commedchemexpress.com CYP3A4 is also involved, to a lesser extent, in the formation of 4-hydroxytamoxifen. researchgate.netnih.gov

CYP1A1, CYP1A2, and CYP1B1 : The role of these isoforms in tamoxifen metabolism is less pronounced. In avian liver models, induction of CYP1A2 analogues was shown to increase the formation of 4-hydroxytamoxifen. nih.gov In vitro studies have demonstrated that CYP1A1 and CYP1A2 can reduce tamoxifen-N-oxide back to tamoxifen. nih.gov

Table 1: Summary of Key Cytochrome P450 Isoforms in Tamoxifen Metabolism
CYP IsoformPrimary Metabolic Reaction(s)Key Metabolite(s) FormedRelative Contribution
CYP2D64-Hydroxylation4-hydroxytamoxifen, Endoxifen (from N-desmethyltamoxifen)Major, critical for forming potent active metabolites researchgate.netclinpgx.org
CYP3A4/CYP3A5N-DemethylationN-desmethyltamoxifenMajor, responsible for the primary metabolic pathway researchgate.netmedchemexpress.com
CYP2C94-Hydroxylation4-hydroxytamoxifenMinor scispace.comnih.gov
CYP2C194-Hydroxylation4-hydroxytamoxifenMinor scispace.comnih.gov
CYP1A1/CYP1A2Reduction of Tamoxifen-N-OxideTamoxifenContributes to interconversion of metabolites nih.gov

Phase I metabolism of tamoxifen proceeds through three primary pathways:

Demethylation : The most significant initial metabolic step is N-demethylation, catalyzed predominantly by CYP3A4 and CYP3A5. researchgate.netnih.gov This reaction removes a methyl group from the dimethylamino side chain of tamoxifen to produce N-desmethyltamoxifen, the major metabolite in terms of plasma concentration. scispace.com

Hydroxylation : This pathway involves the addition of a hydroxyl group to the 4-position of the phenyl ring, resulting in the formation of 4-hydroxytamoxifen. nih.gov This reaction is mainly catalyzed by CYP2D6, with minor contributions from CYP2C9, CYP2C19, and CYP3A4. researchgate.netscispace.com The subsequent hydroxylation of N-desmethyltamoxifen, also primarily by CYP2D6, yields endoxifen, another critical and potent active metabolite. nih.govnih.gov

N-oxidation : Tamoxifen can also undergo N-oxidation of the dimethylamino group, a reaction catalyzed by flavin-containing monooxygenases (FMOs), specifically FMO1 and FMO3, to form tamoxifen-N-oxide. nih.govresearchgate.net Interestingly, tamoxifen-N-oxide can be reduced back to tamoxifen by several CYP450 enzymes, including CYP1A1, CYP1A2, and CYP3A4, suggesting a potential metabolic cycling in vivo. nih.gov

Following the initial Phase I oxidative reactions, tamoxifen and its hydroxylated metabolites undergo Phase II conjugation to increase their water solubility and facilitate their elimination from the body. researchgate.net

Glucuronidation : This is a major elimination pathway for the active metabolites 4-hydroxytamoxifen and endoxifen. nih.govdoi.org The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Both O-glucuronidation (at the hydroxyl group) and N+-glucuronidation (at the nitrogen of the side chain) can occur. nih.govaacrjournals.org Several UGT isoforms are involved, with UGT1A4 being the primary enzyme for N+-glucuronidation of tamoxifen and 4-hydroxytamoxifen. doi.orgaacrjournals.org UGT2B7, UGT1A8, and UGT1A10 have been identified as important enzymes in the O-glucuronidation of 4-hydroxytamoxifen and endoxifen. nih.gov

Sulfation : The active metabolite 4-hydroxytamoxifen can also be inactivated and detoxified via sulfation. nih.gov This reaction is catalyzed by sulfotransferases (SULTs). In preclinical human tissue models, SULT1A1 and SULT1E1 have been shown to be the major enzymes responsible for the sulfation of 4-hydroxytamoxifen. invivochem.comnih.govresearchgate.net Studies using human liver and intestinal cytosols confirm that these tissues have detectable sulfation activity for 4-hydroxytamoxifen. nih.gov

Characterization of Active and Inactive Metabolites of Tamoxifen

The biotransformation of tamoxifen results in a variety of metabolites, each with different pharmacological profiles. scispace.comnih.gov The clinical activity of tamoxifen is largely dependent on the aggregate effect of the parent compound and its active metabolites. scispace.com

4-Hydroxytamoxifen, also known as afimoxifene, is a primary active metabolite of tamoxifen. wikipedia.orgnih.gov It is formed by the hydroxylation of the parent drug, a process primarily mediated by the CYP2D6 enzyme. researchgate.netresearchgate.net

Pharmacological Activity : The key characteristic of 4-hydroxytamoxifen is its significantly higher binding affinity for the estrogen receptor (ER) compared to tamoxifen itself—approximately 30 to 100 times greater. nih.govclinpgx.orginvivochem.com This high affinity allows it to act as a potent estrogen receptor antagonist in breast tissue. invivochem.com It functions as a selective estrogen receptor modulator (SERM), exhibiting tissue-specific antagonist and agonist activities. wikipedia.orgmedchemexpress.com In addition to its effects on ERs, 4-hydroxytamoxifen has also been shown to be an antagonist of the estrogen-related receptors (ERRs) ERRβ and ERRγ. wikipedia.orgnih.gov

Table 2: Characteristics of 4-Hydroxytamoxifen (Afimoxifene)
CharacteristicDescription
Formation Pathway4-Hydroxylation of tamoxifen researchgate.net
Primary EnzymeCYP2D6 researchgate.net
Binding Affinity for ER~100-fold higher than tamoxifen nih.gov
Pharmacological RolePotent active metabolite, SERM, ER antagonist invivochem.comwikipedia.orgselleckchem.com

N-desmethyltamoxifen is the most abundant tamoxifen metabolite found in human plasma. scispace.com It is produced through the N-demethylation of tamoxifen, a reaction catalyzed mainly by CYP3A4 and CYP3A5. researchgate.netmedchemexpress.com

Table 3: Characteristics of N-Desmethyltamoxifen
CharacteristicDescription
Formation PathwayN-Demethylation of tamoxifen researchgate.net
Primary EnzymeCYP3A4/CYP3A5 researchgate.netmedchemexpress.com
Binding Affinity for ERLow, similar to tamoxifen wikipedia.org
Pharmacological RoleMajor metabolite by concentration, precursor to endoxifen, PKC inhibitor medchemexpress.comwikipedia.orgselleckchem.com

Endoxifen (4-hydroxy-N-desmethyltamoxifen)

Endoxifen is a prominent secondary metabolite of tamoxifen, formed through two main pathways: the 4-hydroxylation of N-desmethyltamoxifen (catalyzed primarily by CYP2D6) or the N-demethylation of 4-hydroxytamoxifen (4-OHT). nih.govnih.govnih.gov It is considered one of the most important active metabolites due to its high potency and significant plasma concentrations in preclinical models. nih.govtandfonline.com

Research findings highlight several key pharmacological properties of endoxifen in preclinical systems:

High Affinity for Estrogen Receptors (ER): Endoxifen exhibits a binding affinity for the estrogen receptor (ERα) that is approximately 100-fold greater than that of the parent drug, tamoxifen. nih.govmdpi.com Its affinity is comparable to that of 4-OHT, another potent metabolite. scispace.comaacrjournals.orgwikipedia.org In one study, the relative binding affinities for the estrogen receptor compared to estradiol (B170435) (100%) were 181% for endoxifen and 4-OHT, while tamoxifen's was only 2.8%. wikipedia.org

Potent Antiestrogenic Activity: In cellular assays, endoxifen is a potent antagonist of estrogen-stimulated activity. tandfonline.comaacrjournals.org It is considered to be 30 to 100 times more potent than tamoxifen in suppressing the proliferation of estrogen-dependent breast cancer cells. clinpgx.orgtandfonline.commssm.edu

Mechanism of Action: Beyond competitive antagonism at the ER, some preclinical studies suggest that endoxifen can induce the degradation of the ERα protein, particularly at higher concentrations. aacrjournals.orgnih.gov This action of targeting the receptor for proteasomal degradation provides an additional mechanism for its potent antiestrogenic effects. aacrjournals.org The addition of endoxifen to other tamoxifen metabolites can produce a more complete blockade of estrogen-stimulated genes in vitro. nih.gov

N,N-Didesmethyltamoxifen and Norendoxifen

Further metabolism of tamoxifen's primary metabolites leads to the formation of N,N-didesmethyltamoxifen and norendoxifen.

N,N-Didesmethyltamoxifen: This compound is a metabolite formed from N-desmethyltamoxifen. wikipedia.org It serves primarily as an intermediate in the metabolic cascade leading to the formation of norendoxifen. wikipedia.org

Norendoxifen (4-hydroxy-N,N-didesmethyltamoxifen): Unlike the other major tamoxifen metabolites which act as selective estrogen receptor modulators (SERMs), norendoxifen has a distinct pharmacological profile. wikipedia.orgprobechem.com Research has identified it as a potent and selective competitive inhibitor of aromatase (CYP19), the enzyme responsible for estrogen synthesis. wikipedia.orgwikipedia.orgnih.gov

In studies using recombinant aromatase, norendoxifen demonstrated competitive inhibition with an inhibition constant (Ki) of 35 nM. wikipedia.orgnih.govresearchgate.net

Its inhibitory concentration (IC₅₀) against placental aromatase was found to be 90 nM. wikipedia.orgnih.govresearchgate.net

Comparative Biological Activity of (E)-Tamoxifen and its Metabolites versus (Z)-Tamoxifen in Cellular Assays

Tamoxifen and its hydroxylated metabolites contain a double bond, which results in the existence of geometric isomers, designated as (E) and (Z) stereoisomers. nih.gov In cellular assays, these isomers exhibit significant differences in their biological activity, which is a critical aspect of their pharmacology. nih.govresearchgate.net

Stereoisomer-Specific Binding Affinity and Functional Activity at Receptors

The geometric orientation of the side chain in tamoxifen isomers is crucial for their interaction with the estrogen receptor.

(Z)-Isomers and Estrogen Receptor Affinity: The (Z)-isomers of tamoxifen and its hydroxylated metabolites are the pharmacologically active forms regarding antiestrogenic effects. nih.gov (Z)-Tamoxifen binds to the estrogen receptor with an affinity that is over 100-fold greater than that of (E)-Tamoxifen. nih.govnih.gov This high-affinity binding is a prerequisite for the potent antagonism of estrogen-dependent gene transcription and cellular effects. nih.gov The active metabolites, (Z)-4-hydroxytamoxifen and (Z)-endoxifen, are particularly potent, with ER binding affinities approximately 100 times higher than tamoxifen itself. mdpi.commssm.edu

(E)-Isomers and Estrogen Receptor Affinity: The (E)-isomers demonstrate substantially lower binding affinity for the estrogen receptor and are generally considered to have weak or no antiestrogenic activity.

Activity at Other Receptors: Research has also explored the activity of tamoxifen isomers at receptors other than the ER, such as cannabinoid receptors (CB1 and CB2). nih.govresearchgate.netnih.gov These studies have revealed isomer-specific differences in binding and activity, indicating that the pharmacological actions of these compounds can be complex and extend beyond ER modulation. nih.gov For instance, (Z)-4-OHT showed a higher affinity for both CB1 and CB2 receptors compared to its (E)-isomer. nih.gov This suggests that even the less active (E)-isomers at the ER might have other biological activities.

Comparative Binding Affinity of Tamoxifen Isomers and Metabolites for the Estrogen Receptor (ER)
CompoundIsomerRelative Binding Affinity (vs. Estradiol)Reference
Tamoxifen(Z)2.8% wikipedia.org
Tamoxifen(E)Significantly lower than (Z)-isomer nih.gov
4-Hydroxytamoxifen (Afimoxifene)(Z)181% wikipedia.org
Endoxifen(Z)181% wikipedia.org
N-desmethyltamoxifen(Z)2.4% wikipedia.org

Potency and Efficacy Differences in Inhibiting Cell Proliferation In Vitro

The differences in receptor binding affinity between the (E) and (Z) isomers translate directly into marked differences in their ability to inhibit cancer cell proliferation in vitro.

Potency of (Z)-Isomers: The anti-proliferative effect of tamoxifen in estrogen receptor-positive (ER+) breast cancer cell lines is primarily driven by the (Z)-isomers of its hydroxylated metabolites. nih.govescholarship.org (Z)-endoxifen and (Z)-4-hydroxytamoxifen are the most potent metabolites, exhibiting IC₅₀ values in the low nanomolar range for the inhibition of cell proliferation, making them 30- to 100-fold more potent than (Z)-tamoxifen. mssm.edunih.govescholarship.org

Activity of (E)-Isomers: The (E)-isomers are significantly less potent inhibitors of ER-dependent cell proliferation due to their poor affinity for the receptor.

ER-Independent Effects: While the primary anti-proliferative mechanism in ER+ cells is ER antagonism, tamoxifen can also inhibit cell growth in ER-negative cells. nih.gov This effect is not dependent on stereoisomeric configuration in the same way as ER binding. Studies have shown that at higher concentrations, tamoxifen can induce cell cycle arrest or apoptosis through modulation of signaling pathways like the MAPK cascade, an effect that is independent of ER expression. nih.gov

In Vitro Potency of Tamoxifen and its Metabolites in Inhibiting ER+ Breast Cancer Cell Proliferation
CompoundRelative Potency (vs. Tamoxifen)Typical IC₅₀ RangeReference
(Z)-Tamoxifen1xMicromolar (μM) nih.govescholarship.org
(Z)-N-desmethyltamoxifenSimilar to TamoxifenMicromolar (μM) nih.govescholarship.org
(Z)-4-hydroxytamoxifen30-100xLow Nanomolar (nM) nih.govescholarship.org
(Z)-Endoxifen30-100xLow Nanomolar (nM) nih.govescholarship.org

Molecular Mechanisms of Acquired Tamoxifen Resistance in Experimental Models

Modulation and Loss of Estrogen Receptor Expression or Function in Resistant Cell Lines

A primary mechanism of acquired tamoxifen (B1202) resistance involves alterations in the estrogen receptor alpha (ERα), the direct target of tamoxifen. While the complete loss of ERα expression is a straightforward mechanism for de novo resistance, in acquired resistance, the changes can be more nuanced. waocp.comresearchgate.netmdpi.com

In various tamoxifen-resistant cell line models, a downregulation of ERα expression is a common observation. waocp.comresearchgate.net For instance, in tamoxifen-resistant MCF-7 cell lines (MCF-TAMR), a reduced level of ERα has been reported, contributing to the diminished efficacy of tamoxifen. researchgate.net This decrease in ERα can result from various regulatory processes, including epigenetic silencing of the ESR1 gene, which encodes for ERα. waocp.com

However, resistance can also emerge in the presence of a functional ERα. In some experimental models, tamoxifen paradoxically acquires agonistic properties, stimulating tumor growth instead of inhibiting it. medicaljournalssweden.se This switch from antagonist to agonist can be attributed to conformational changes in the ERα protein upon tamoxifen binding, which leads to the recruitment of co-activators instead of co-repressors, thereby promoting the transcription of estrogen-responsive genes. Furthermore, mutations in the ESR1 gene, although more commonly associated with resistance to aromatase inhibitors, can also contribute to tamoxifen resistance by conferring constitutive, ligand-independent activity to the ERα.

Cell Line ModelChange in ERα ExpressionFunctional Consequence
T47D Tamoxifen ResistantSignificantly downregulatedDecreased sensitivity to tamoxifen
MCF-7 Tamoxifen ResistantReduced expressionGrowth becomes independent of estradiol (B170435)
LY2 (MCF-7 variant)Decreased expression compared to parental MCF-7Increased expression of antiestrogen binding sites (AEBS) may contribute to resistance

Activation of Alternative or Compensatory Signaling Pathways

The development of tamoxifen resistance is frequently associated with the hijacking of other signaling pathways that can drive cell proliferation and survival, thereby bypassing the need for estrogen-mediated signaling.

Constitutive Activation of RTK Pathways (HER2, EGFR, IGF1R)

Receptor tyrosine kinase (RTK) pathways play a pivotal role in mediating tamoxifen resistance. nih.govspandidos-publications.com Enhanced signaling through human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and insulin-like growth factor 1 receptor (IGF1R) is a common feature in resistant cell lines. spandidos-publications.commcijournal.comaacrjournals.orgnih.gov

This can occur through several mechanisms:

Overexpression: Increased expression of HER2 or EGFR can lead to ligand-independent activation and downstream signaling. mcijournal.comaacrjournals.org

Crosstalk with ERα: There is significant bidirectional crosstalk between ERα and RTK pathways. mcijournal.comnih.gov For example, ERα can be phosphorylated and activated by downstream kinases of the RTK pathways in a ligand-independent manner. nih.gov Conversely, RTK signaling can be enhanced in the presence of tamoxifen.

Heterodimerization: Receptors like IGF-1R can form heterodimers with HER2, leading to the reactivation of HER2 signaling even in the presence of targeted therapies. nih.gov

RTK PathwayMechanism of Activation in Tamoxifen ResistanceDownstream Effects
HER2 Overexpression, crosstalk with ERα, heterodimerization with other receptors.Activation of MAPK and PI3K/AKT pathways, promoting proliferation and survival.
EGFR Overexpression, crosstalk with ERα. mcijournal.comaacrjournals.orgActivation of MAPK and PI3K/AKT pathways, contributing to cell growth.
IGF1R Upregulation, crosstalk with ERα and other RTKs. nih.govresearchgate.netActivation of MAPK and PI3K/AKT pathways, mediating tamoxifen-stimulated growth.

Dysregulation of PI3K/AKT/mTOR and MAPK Pathways

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) and the mitogen-activated protein kinase (MAPK) pathways are critical downstream effectors of RTK signaling and are frequently hyperactivated in tamoxifen-resistant breast cancer. nih.govaacrjournals.orgnih.govmdpi.commdpi.com

The PI3K/AKT/mTOR pathway is a key regulator of cell growth, proliferation, and survival. nih.govmdpi.comnih.gov Its constitutive activation, often due to mutations in PIK3CA or loss of the tumor suppressor PTEN, can render cells insensitive to tamoxifen's cytostatic effects. nih.gov Activated AKT can directly phosphorylate and activate ERα at serine 167, leading to ligand-independent transcription of estrogen-responsive genes. nih.gov

The MAPK pathway , also known as the Ras/Raf/MEK/ERK pathway, is another crucial signaling cascade involved in cell proliferation and differentiation. researchgate.net Its activation in tamoxifen-resistant cells can also lead to the phosphorylation of ERα, enhancing its transcriptional activity even in the presence of tamoxifen. mcijournal.com

Emergence of GPER-Mediated Signaling in Resistance

The G protein-coupled estrogen receptor (GPER), previously known as GPR30, has emerged as a significant player in acquired tamoxifen resistance. spandidos-publications.commdpi.comnih.govmdpi.combiomechanicalregulation-lab.org Unlike the nuclear ERα, GPER is primarily located in the cell membrane and endoplasmic reticulum and mediates rapid, non-genomic estrogenic signals.

Interestingly, tamoxifen can act as an agonist for GPER, activating downstream signaling pathways that promote cell proliferation and survival. nih.govmdpi.combiomechanicalregulation-lab.org This GPER-mediated signaling can involve the transactivation of EGFR, leading to the activation of the MAPK/ERK pathway. spandidos-publications.commdpi.com Studies have shown that prolonged exposure of breast cancer cells to tamoxifen can lead to the upregulation of GPER, contributing to the development of a resistant phenotype. nih.gov Furthermore, GPER has been implicated in the regulation of genes associated with multidrug resistance. nih.gov

Alterations in Estrogen Receptor Co-regulatory Protein Profiles

The transcriptional activity of ERα is finely tuned by a balance between co-activator and co-repressor proteins. An imbalance in the expression or function of these co-regulators can significantly impact the response to tamoxifen. researchgate.netnih.gov

In tamoxifen-resistant cells, there is often an overexpression of ERα co-activators, such as members of the steroid receptor co-activator (SRC) family (e.g., SRC-1 and SRC-3/AIB1). mdpi.com This overexpression can enhance the agonistic activity of tamoxifen-bound ERα, leading to the transcription of genes that promote cell growth. Conversely, a downregulation of co-repressors, such as NCoR (nuclear receptor co-repressor), can also contribute to resistance by diminishing the repressive effects of tamoxifen. mdpi.com

Cellular Adaptive Mechanisms in Resistant Phenotypes

In addition to specific molecular alterations, cancer cells develop broader adaptive mechanisms to survive and proliferate in the presence of tamoxifen. These adaptations involve fundamental changes in cellular processes, including metabolism, phenotype, and stress-response pathways.

Metabolic Reprogramming (e.g., Warburg Effect, Citric Acid Cycle alterations)

A hallmark of cancer cells, including those resistant to therapy, is the reprogramming of cellular metabolism. nih.govresearchgate.net Tamoxifen-resistant breast cancer cells often exhibit a metabolic shift from oxidative phosphorylation to aerobic glycolysis, a phenomenon known as the Warburg effect. researchgate.net This switch allows for the rapid production of ATP and provides the necessary building blocks for proliferation, even in nutrient-poor environments.

Key observations in tamoxifen-resistant models include:

Increased Glycolysis: Resistant cells show higher expression of glucose transporters (like GLUT1) and key glycolytic enzymes such as Hexokinase-2. researchgate.net This leads to an increased rate of glucose uptake and lactate production, which can be measured as an elevated extracellular acidification rate (ECAR). nih.gov

Mitochondrial and Citric Acid Cycle Alterations: Tamoxifen itself can inhibit mitochondrial complex I of the electron transport chain. aacrjournals.org Resistant cells adapt to this by upregulating glycolysis and altering fatty acid metabolism. aacrjournals.org The transcription factor FoxO3a has been shown to counteract the enhanced metabolic phenotype of resistant cells by reducing the oxygen consumption rate (OCR) and glycolytic rate, suggesting its deregulation is involved in the acquisition of resistance. nih.gov

Role of AMPK: The AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, is activated by tamoxifen. aacrjournals.org This activation promotes glycolysis and can modulate cell death pathways, representing a complex adaptive response. aacrjournals.org

This metabolic flexibility provides resistant cells with a survival advantage, and targeting these reprogrammed metabolic pathways is being explored as a strategy to overcome tamoxifen resistance. nih.gov

Epithelial-Mesenchymal Transition (EMT) Progression

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion and acquire a migratory, mesenchymal phenotype. spandidos-publications.com Originally described in embryonic development, EMT is pathologically reactivated in cancer, contributing to invasion, metastasis, and drug resistance. spandidos-publications.comfrontiersin.org

A growing body of evidence links the acquisition of tamoxifen resistance with the progression of EMT. nih.gov In experimental models, tamoxifen-resistant cell lines, such as MCF-7-TR and T47D-TR, exhibit significant changes in EMT markers compared to their sensitive parental counterparts:

Downregulation of Epithelial Markers: A hallmark of EMT is the loss of E-cadherin, a key protein in maintaining cell-cell adhesion. spandidos-publications.com

Upregulation of Mesenchymal Markers: Resistant cells often show increased expression of proteins like Vimentin, N-cadherin, and CYR61. spandidos-publications.comiiarjournals.org

The induction of EMT can be driven by various signaling pathways that are often hyperactivated in resistant cells. spandidos-publications.com This transition not only confers a more invasive and motile phenotype but also contributes directly to therapeutic resistance. mdpi.com For example, the expression of certain transcription factors that drive EMT can also regulate genes involved in cell survival and apoptosis, thereby protecting cells from tamoxifen-induced cell death.

Autophagy Regulation in Resistance

Autophagy is a cellular catabolic process where damaged organelles and misfolded proteins are degraded and recycled. nih.gov While it can have dual roles in cancer, in the context of therapeutic stress, autophagy often acts as a pro-survival mechanism. mdpi.com In tamoxifen-resistant breast cancer, enhanced autophagy is a key adaptive response that allows cells to survive the stress induced by the drug. nih.govmdpi.com

Studies using tamoxifen-resistant cell lines have demonstrated that these cells exhibit a higher basal level of autophagy and an increased turnover of autophagosomes compared to sensitive cells. nih.gov The active metabolite of tamoxifen, 4-hydroxytamoxifen (B85900), can induce autophagy, which is associated with increased cell survival. nih.gov

Several key findings from experimental models include:

Upregulation of Autophagy-Related Proteins: Tamoxifen-resistant cells show increased expression of essential autophagy proteins like Beclin1 and LC3. researchgate.net The protein MTA1 has been identified as a novel regulator that is upregulated in resistant cells and enhances autophagy flux. nih.gov

Inhibition of Autophagy Restores Sensitivity: The critical role of autophagy in resistance is confirmed by experiments where its inhibition re-sensitizes resistant cells to tamoxifen. Treatment with autophagy inhibitors like 3-methyladenine (3-MA) or hydroxychloroquine (HCQ) enhances tamoxifen-induced cell death in resistant cells. nih.govresearchgate.net Similarly, silencing key autophagy genes such as ATG5 or BECN1 also restores tamoxifen sensitivity. nih.gov

This protective role of autophagy represents a significant mechanism of cellular adaptation, making it an attractive target for combination therapies aimed at overcoming acquired tamoxifen resistance. frontiersin.org

Novel Molecular Targets for Overcoming Tamoxifen Resistance in Preclinical Settings

The development of acquired resistance to (E)-Tamoxifen citrate (B86180) remains a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. Preclinical research using experimental models has been pivotal in identifying novel molecular targets and pathways that, when modulated, can potentially restore sensitivity to tamoxifen. These investigations provide the foundational evidence for developing new therapeutic strategies to circumvent resistance.

Key areas of investigation have focused on aberrant signaling pathways that become activated in resistant tumors, allowing them to bypass the ER-blocking effects of tamoxifen. These include growth factor receptor pathways, intracellular signaling cascades, and other nuclear receptor signaling axes.

Growth Factor Receptor and Intracellular Signaling Pathways

Compelling evidence from preclinical models suggests that increased signaling through growth factor receptors, particularly the EGFR/HER2 pathway, contributes significantly to tamoxifen resistance. aacrjournals.org Experimental models using ER-positive MCF-7 human breast cancer cells have shown that acquired resistance to tamoxifen is associated with elevated levels of EGFR and the activation of its downstream signaling kinases. aacrjournals.org Inhibition of EGFR has been demonstrated to reverse tamoxifen resistance in breast cancer cells in vitro. aacrjournals.org The crosstalk between ER and HER2 signaling pathways has been shown to augment ER function, and combining a growth factor receptor kinase inhibitor with tamoxifen can restore or delay resistance in HER2-overexpressing breast cancer cell lines and xenograft models. nih.gov

The PI3K/AKT/mTOR pathway is another critical signaling cascade implicated in tamoxifen resistance. nih.govmdpi.com Its deregulation is a frequently identified mechanism, and targeting this pathway has shown promise in preclinical studies. nih.govmdpi.com For instance, the mTOR inhibitor everolimus, when combined with endocrine therapy, has demonstrated significant efficacy in preclinical models of hormone-resistant breast cancer. mdpi.com

Hedgehog Signaling Pathway

Recent preclinical research has identified the Hedgehog (Hh) signaling pathway as a novel molecular target in tamoxifen-resistant tumors. nih.gov Studies have demonstrated that components of this pathway, such as the Glioma-associated oncogene homolog 1 (GLI1), are more highly expressed in tamoxifen-resistant cells compared to sensitive ones. nih.gov In an animal model, the experimental drug vismodegib, which blocks the Hh pathway, was shown to inhibit the growth of tamoxifen-resistant human breast tumors. ecancer.orgfiercebiotech.com This research also uncovered a link between the Hh pathway and the PI3K/AKT pathway, suggesting that targeting either pathway alone or in combination could be a viable therapeutic option for treating tamoxifen-resistant breast cancer. ecancer.orgfiercebiotech.com

Alternative Nuclear Receptors and Co-regulators

The Androgen Receptor (AR) has emerged as a potential therapeutic target, with studies indicating its involvement in endocrine therapy response. nih.govmdpi.com Increased AR expression has been observed in tamoxifen-resistant breast cancer models both in vitro and in vivo. mdpi.com In preclinical models where tamoxifen-resistant breast cancers exhibited low ER expression but high AR expression, treatment with an AR inhibitor successfully reversed the resistance. mdpi.com

Epigenetic regulators also play a role. Inhibition of the enzyme EZH2 has been shown to reverse tamoxifen resistance in breast cancer cells, suggesting that targeting EZH2 or its downstream molecules could help re-sensitize tumors to tamoxifen. researchgate.net Following EZH2 knockdown in tamoxifen-resistant MCF-7 cells, researchers identified several proteins not previously recognized for their role in resistance, including Annexin A2 and CD44, whose upregulation was abrogated. researchgate.net

Inflammatory and Transcriptional Signaling

The IL-6/STAT3 signaling cascade has been implicated as a driver in preclinical models of ER+ breast cancer. scispace.com In these models, targeting the IL-6 receptor (IL-6R) with the antibody Tocilizumab was effective in reversing tamoxifen resistance both in vitro and in vivo. scispace.commdpi.com

Furthermore, the transcription factor c-MYC is a known driver of cancer progression and is associated with tamoxifen resistance. nih.gov While c-MYC itself is difficult to target directly, preclinical studies suggest that targeting its downstream mechanisms, such as ribosome biogenesis, may be a feasible approach to reverse resistance. nih.gov Long non-coding RNAs (lncRNAs) have also been identified as master gene regulators involved in resistance. For example, lncRNA HOTAIR is upregulated in tamoxifen-resistant cells and enhances ER signaling, while lncRNA DILA1 prevents the degradation of Cyclin D1, a key oncoprotein linked to resistance. nih.gov Reducing the levels of these lncRNAs in resistant breast cancer cells has been shown to inhibit their growth. nih.gov

Novel Therapeutic Agents in Preclinical Development

Research into novel anti-cancer compounds has identified agents that show promise in overcoming tamoxifen resistance. One such agent is the novel thiosemicarbazone, DpC. nih.govfrontiersin.org In preclinical studies using both tamoxifen-sensitive and -resistant human breast cancer cells, the combination of DpC and tamoxifen was found to be highly synergistic. nih.gov This combination potently inhibited cell proliferation and more efficiently reduced major molecular drivers of resistance, including c-Myc and cyclin D1, while up-regulating the cell cycle inhibitor p27. nih.govfrontiersin.org

The following table summarizes key findings from preclinical studies on novel molecular targets for overcoming tamoxifen resistance.

Target / PathwayTherapeutic Agent / StrategyPreclinical Model(s)Key Findings
EGFR/HER2 Signaling Growth Factor Receptor Kinase InhibitorMCF-7 xenografts, HER2-overexpressing cell linesInhibition of EGFR/HER2 can reverse or delay acquired tamoxifen resistance. aacrjournals.orgnih.gov
PI3K/AKT/mTOR Pathway Everolimus (mTOR inhibitor)Hormone-resistant breast cancer modelsCombination with endocrine therapy significantly improved outcomes compared to endocrine therapy alone. mdpi.com
Hedgehog (Hh) Signaling Vismodegib (Hh pathway inhibitor)Animal model with tamoxifen-resistant human breast tumorsInhibited the growth of resistant tumors. ecancer.orgfiercebiotech.com
Androgen Receptor (AR) Bicalutamide (AR inhibitor)Tamoxifen-resistant breast cancer samplesTreatment with the AR inhibitor reversed tamoxifen resistance. mdpi.com
EZH2 (Epigenetic Regulator) EZH2 knockdownTamoxifen-resistant MCF-7 cellsReversed tamoxifen resistance and abrogated the upregulation of resistance-associated proteins like Annexin A2 and CD44. researchgate.net
IL-6/STAT3 Signaling Tocilizumab (IL-6R antibody)In vitro and in vivo models of ER+ breast cancerEffectively reversed tamoxifen resistance. scispace.commdpi.com
Novel Thiosemicarbazone DpCTamoxifen-sensitive and -resistant human breast cancer cells (2D and 3D culture)Synergistic combination with tamoxifen potently inhibited cell proliferation and key molecular drivers of resistance (c-Myc, cyclin D1). nih.govfrontiersin.org

Structure Activity Relationship Sar Studies and Rational Design of Improved Tamoxifen Analogs

Identification of Key Structural Features for Estrogen Receptor Binding and Antagonism

The antiestrogenic activity of tamoxifen (B1202) is not an inherent property of the entire molecule but rather a synergistic effect of specific structural motifs that are crucial for its binding to the estrogen receptor and the modulation of its function.

The presence of the basic alkylaminoethane side chain is an absolute requirement for the antiestrogenic activity of tamoxifen and related triphenylethylene (B188826) compounds. elsevierpure.comnih.govgpatindia.com This side chain is believed to interact with a specific region of the ER's ligand-binding domain (LBD), inducing a conformational change that is distinct from that caused by the natural ligand, 17β-estradiol. proteopedia.org This altered conformation is critical for the antagonistic effect, as it prevents the proper alignment of coactivator proteins necessary for gene transcription, thereby blocking the estrogenic signal. proteopedia.org Studies have proposed that the side chain of antiestrogens can neutralize or displace the charge at aspartate 351 on the receptor surface, which may prevent the binding of a novel coactivator and thus inhibit estrogen-like activity. nih.gov Modifications to this side chain, such as altering its length or basicity, have been shown to significantly impact the compound's antiestrogenic potency. frontiersin.org

While tamoxifen itself is a potent antiestrogen, its activity is significantly enhanced by metabolic hydroxylation. The metabolite, 4-hydroxytamoxifen (B85900), in which a hydroxyl group is introduced at the para-position of one of the phenyl rings, exhibits a much higher binding affinity for the estrogen receptor—in some cases, up to 100 times that of the parent compound. elsevierpure.comnih.govgpatindia.comproteopedia.org This increased potency is attributed to the strategic location of this hydroxyl group, which mimics the 3-phenolic hydroxyl group of 17β-estradiol. elsevierpure.comnih.govgpatindia.com This resemblance allows 4-hydroxytamoxifen to bind more tightly within the ligand-binding pocket of the ER. nih.gov Extensive SAR studies have confirmed that the substitution pattern of 4-hydroxytamoxifen is optimal for producing a potent antiestrogen. elsevierpure.comnih.govgpatindia.com

The hydroxyl group of 4-hydroxytamoxifen plays a dual role in its interaction with the ER. Beyond increasing binding affinity, it is also critical for correctly orienting the crucial alkylaminoethoxy side chain within the steroid-binding site to effectively block estrogen action. elsevierpure.comnih.govgpatindia.com The hydroxyl group can form hydrogen bonds with specific amino acid residues in the LBD, such as Glu353 and Arg394, anchoring the ligand in a specific orientation. acs.org This precise positioning ensures that the bulky side chain physically obstructs the conformational changes required for agonist activity, specifically the repositioning of helix 12, which is a hallmark of ER antagonism. proteopedia.orgbioscientifica.com

Conformational Analysis and Molecular Modeling of Tamoxifen-Receptor Interactions

Computational tools have provided profound insights into the dynamic interplay between tamoxifen and the estrogen receptor at an atomic level. Molecular modeling and conformational analysis have been instrumental in visualizing and understanding the structural basis for tamoxifen's selective estrogen receptor modulator (SERM) activity.

Binding of an agonist like estradiol (B170435) to the ER's ligand-binding domain (LBD) induces a specific conformation where helix 12 seals the binding pocket and creates a surface for coactivator protein binding. bioscientifica.com In contrast, when tamoxifen (or its active metabolite, 4-hydroxytamoxifen) binds, its bulky side chain prevents helix 12 from adopting this agonist conformation. proteopedia.org Instead, helix 12 is repositioned to block the coactivator binding site, leading to transcriptional antagonism. proteopedia.orgbioscientifica.com

In-silico conformational analyses have revealed that the binding of 4-hydroxytamoxifen to the ER can lead to a flexible receptor conformation. nih.gov This flexibility might allow the receptor to adopt various shapes, some of which may resemble agonist-bound states, potentially explaining the partial agonist effects of tamoxifen observed in certain tissues and the development of tamoxifen resistance. nih.gov Molecular dynamics simulations have been used to study the binding of tamoxifen analogs to the ER, helping to predict their binding affinities and modes of interaction. ajms.iqmdpi.com These studies have shown that tamoxifen displays two chiral vinyl propeller structures that can interconvert, and the ER is capable of discriminating between these enantiomers. acs.org

Modifications to the Tamoxifen Core Structure for Altered Activity and Affinity

The tamoxifen scaffold has served as a template for the development of a multitude of derivatives, with modifications aimed at enhancing antiestrogenic activity, improving tissue selectivity, or introducing novel mechanisms of action. aurak.ac.ae

Researchers have extensively explored substitutions on both the alkylaminoethane side chain and the triphenylethylene core. aurak.ac.ae

Side Chain Modifications: Altering the hydrophilic functional group of the side chain has been a key strategy. Analogs have been generated with hydroxyl, amide, carboxyl, and sulfhydryl groups. frontiersin.orgnih.gov Molecular docking studies of these derivatives have shown spontaneous interaction with the estrogen receptor, with varying binding energies indicating altered activity. frontiersin.orgnih.gov For instance, substituting the aminoethyl side chain with a bulkier alkyl group can increase antiestrogenic activity. blogspot.com In another approach, replacing the basic side chain with an acyl-ferrocenyl group led to compounds that exhibited cytotoxicity, with the presence of a ketone group and two phenol (B47542) groups being crucial for strong receptor binding. nih.govresearchgate.net

Phenyl Ring Modifications: Alterations to the phenyl rings can also significantly affect binding affinity and activity. blogspot.com Replacing one of the phenyl rings with a heterocyclic ring has been shown to form a more stable complex with the ER, resulting in increased antiestrogenic activity. blogspot.com Similarly, "pincercifen" derivatives have been synthesized by replacing a phenyl ring with an NCN arylplatinum pincer fragment. mdpi.comnih.gov Another strategy involved creating analogs based on 4-hydroxytamoxifen where the N,N-dimethylaminoethoxy substituent was replaced with another hydroxyl group, with the goal of increasing both binding affinity and the production of reactive oxygen species (ROS). nih.gov

The following table summarizes the effects of various modifications on the tamoxifen core structure based on molecular docking studies.

Compound/Modification Target Receptor Binding Energy (kcal/mol) Reference
TAM-HydroxylEstrogen Receptor (ER)-9.63 frontiersin.orgnih.gov
TAM-AmideEstrogen Receptor (ER)-10.79 frontiersin.orgnih.gov
TAM-CarboxylEstrogen Receptor (ER)-10.80 frontiersin.orgnih.gov
TAM-SulfhydrylEstrogen Receptor (ER)-10.23 frontiersin.orgnih.gov
TAM-HydroxylProgesterone (B1679170) Receptor (PR)-8.61 frontiersin.org
TAM-AmideProgesterone Receptor (PR)-8.41 frontiersin.org
TAM-CarboxylProgesterone Receptor (PR)-7.73 frontiersin.org
TAM-SulfhydrylProgesterone Receptor (PR)-9.50 frontiersin.org

Development of Non-Isomerizable Derivatives

The antiestrogenic activity of tamoxifen is primarily attributed to its (Z)-isomer, which, along with its active metabolites such as 4-hydroxytamoxifen (4-OHT), binds to the estrogen receptor (ER). However, the central double bond in the triphenylethylene scaffold of tamoxifen allows for isomerization to the (E)-isomer, which exhibits significantly weaker antiestrogenic and even some estrogenic effects. This isomerization can occur in vivo and may potentially contribute to inconsistent clinical outcomes or the development of resistance. To address this, researchers have focused on the rational design of non-isomerizable derivatives of tamoxifen where the geometry is locked, thus preventing the formation of the less active (E)-isomer.

One successful strategy to prevent isomerization has been the incorporation of a fused ring system that rigidly holds the triphenylethylene core in the desired geometric configuration. By creating a fixed seven-membered ring, the cis and trans isomers can be synthesized as stable, distinct compounds whose individual biological activities can be unequivocally determined. nih.gov

Studies on these conformationally restricted analogs have provided clear insights into the structure-activity relationship (SAR) of tamoxifen's metabolites. For instance, the fixed-ring derivative of the trans isomer of 4-hydroxytamoxifen was found to be a potent antiestrogen. In contrast, the corresponding fixed-ring cis isomer demonstrated only weak antiestrogenic properties. nih.gov This confirms that the specific stereochemistry of the triphenylethylene core is crucial for potent antagonism of the estrogen receptor.

Further investigations with isomerically stable fixed-ring derivatives of both 4-OHT and another active metabolite, N-desmethyl-4-hydroxytamoxifen (endoxifen), have corroborated these findings. The trans isomers of both fixed-ring 4-OHT and fixed-ring endoxifen (B1662132) were shown to be potent antiestrogens, with no inherent agonistic activity. They were capable of completely inhibiting the estrogenic effects of 17β-estradiol. researchgate.net The weak estrogen-like activity and low potency of the cis-isomers suggest they are unlikely to significantly impact the growth of breast cancer during long-term therapy. researchgate.net

The development of these non-isomerizable derivatives has been instrumental in dissecting the true biological activities of the geometric isomers of tamoxifen's hydroxylated metabolites. This knowledge is invaluable for refining drug-receptor models and provides a solid foundation for the design of novel selective estrogen receptor modulators (SERMs) with improved and more predictable pharmacological profiles. nih.gov

Table 1: Biological Activity of Non-Isomerizable Tamoxifen Derivatives

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in drug discovery for predicting the activity of novel molecules, optimizing lead compounds, and understanding the molecular features that govern their therapeutic effects. In the context of tamoxifen and its analogs, QSAR studies have been employed to elucidate the structural requirements for potent antiestrogenic activity and to guide the design of improved SERMs.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. These properties are quantified by molecular descriptors, which can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule, describing aspects like size, shape, and branching.

Electronic descriptors: Pertaining to the electron distribution in the molecule, such as atomic charges and dipole moments.

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule, which influences its absorption, distribution, and binding to receptors.

Steric descriptors: Describing the three-dimensional bulk and shape of the molecule.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have proven particularly useful in the study of SERMs. These approaches analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a predictive model.

A typical 3D-QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., receptor binding affinity, IC50 values for cell growth inhibition) is chosen.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold or a pharmacophore model.

Calculation of Molecular Fields: For CoMFA, steric (Lennard-Jones) and electrostatic (Coulombic) fields are calculated at the intersections of a 3D grid surrounding the aligned molecules. CoMSIA uses additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Statistical Analysis: Partial least squares (PLS) regression is commonly used to correlate the variations in the molecular fields with the variations in biological activity.

Model Validation: The predictive power of the resulting QSAR model is rigorously validated using both internal (e.g., leave-one-out cross-validation, q²) and external validation (predicting the activity of a test set of compounds not used in model generation, r²pred).

For instance, in a 3D-QSAR study on a series of thieno-pyrimidine derivatives as potential breast cancer inhibitors, both CoMFA and CoMSIA models were developed. The CoMFA model yielded a leave-one-out cross-validated correlation coefficient (q²) of 0.818 and a non-cross-validated correlation coefficient (r²) of 0.917. The CoMSIA model showed a q² of 0.801 and an r² of 0.897. nih.gov These statistical values indicate robust and predictive models. The contour maps generated from such studies provide a visual representation of the regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a contour map might indicate that a bulky substituent in a particular region is favorable for activity (sterically favored), while a negatively charged group in another area is detrimental.

By applying these predictive modeling techniques to tamoxifen analogs, researchers can identify the key structural features essential for high-affinity binding to the estrogen receptor and potent antiestrogenic effects. This allows for the rational design of novel compounds with potentially improved efficacy and selectivity, accelerating the drug development process.

Table 2: Statistical Parameters for a 3D-QSAR Study of Thieno-Pyrimidine Derivatives

Advanced Delivery Systems and Nanotechnology Based Research Formulations

Encapsulation of Tamoxifen (B1202) Citrate (B86180) in Biodegradable Nanoparticles

The encapsulation of (E)-Tamoxifen citrate within biodegradable nanoparticles is a strategy being explored to create controlled-release formulations. Various polymers and materials have been utilized to fabricate these nanoparticles, each offering distinct properties for drug delivery research.

Poly(D,L-lactide-co-glycolide) (PLGA) is a biodegradable and biocompatible copolymer widely used in the development of drug delivery systems. nih.govnih.gov Nanoparticles made from PLGA have been extensively studied for the encapsulation of (E)-Tamoxifen citrate. nih.govnih.gov The multiple emulsification (w/o/w) and solvent evaporation technique is a common method for preparing these nanoparticles. nih.gov In this process, variables such as the drug-to-polymer ratio, concentration of stabilizers like polyvinyl alcohol, and homogenization speeds are adjusted to optimize the particle size and release characteristics. nih.gov Research has demonstrated that PLGA nanoparticles can achieve drug loading efficiencies ranging from 18.60% to as high as 71.98%. nih.gov Furthermore, studies have shown that these nanoparticles can provide a sustained release of (E)-Tamoxifen citrate for extended periods, in some cases up to 60 days. nih.govdovepress.comresearchgate.net The ratio of lactide to glycolide (B1360168) in the PLGA polymer can influence the properties of the resulting nanoparticles; for instance, PLGA with a lactide-glycolide ratio of 85:15 has been used in these formulations. nih.govnih.gov

Table 1: Research Findings on (E)-Tamoxifen Citrate Loaded PLGA Nanoparticles

Parameter Finding References
Preparation Method Multiple emulsion solvent evaporation nih.govnih.gov
Polymer Used Poly(D,L-lactide-co-glycolide) (PLGA) nih.govnih.gov
Drug Loading Efficiency 1.5% to 71.98% nih.govnih.govresearchgate.net
Release Profile Sustained release for up to 60 days nih.govdovepress.comresearchgate.net

For research into targeted drug delivery, (E)-Tamoxifen citrate has been encapsulated in formulations containing magnetic nanoparticles. nanomedicine-rj.comnii.ac.jp These nanohybrids typically consist of a magnetic core, such as magnetite (Fe3O4), which is then encapsulated along with the drug within a polymeric matrix like PLGA. nanomedicine-rj.comnii.ac.jp The magnetic nanoparticles themselves are often coated with a surfactant like oleic acid to improve stability before being incorporated into the polymer. nanomedicine-rj.comnii.ac.jp The resulting magnetic polymeric nanoparticles exhibit superparamagnetic properties, meaning they are magnetic only in the presence of an external magnetic field. nanomedicine-rj.comnii.ac.jp This property is crucial for magnetic targeting research, as it allows for the potential guidance of the nanoparticles to a specific site in the body. nii.ac.jp These complex nanoparticles have been successfully synthesized using an oil-in-water emulsion evaporation technique. nanomedicine-rj.comnii.ac.jp In some studies, hyaluronic acid and folic acid have also been used to modify the surface of magnetic nanoparticles for dual-targeting purposes. accscience.com

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, making them suitable for drug delivery applications. For (E)-Tamoxifen citrate, β-cyclodextrin has been used to create different types of nanoparticles. semanticscholar.orgresearchgate.net One approach involves the synthesis of β-cyclodextrin nanosponges, which are cross-linked polymers of cyclodextrin (B1172386) that can encapsulate drug molecules within their porous structure. semanticscholar.org Another formulation involves amphiphilic β-cyclodextrin nanoparticles, which can be formulated as nanospheres or nanocapsules. researchgate.net Research has shown that preparing these nanoparticles from pre-formed inclusion complexes of the drug and cyclodextrin can double the drug loading capacity compared to conventional preparation methods. researchgate.net These cyclodextrin-based systems have been shown to provide a slower, more controlled release of (E)-Tamoxifen citrate compared to conventional formulations. researchgate.net

In an effort to develop more eco-friendly formulations, researchers have explored the use of natural polymers like agar (B569324). acs.orgnih.gov One such development is an agar-based hybrid magnetic nanoparticle system for the delivery of (E)-Tamoxifen citrate. acs.orgnih.gov This approach involves a "green synthesis" method where iron nanoparticles are synthesized and then coated with agar for stability. acs.orgnih.gov The resulting agar-coated iron nanoparticles are then conjugated with (E)-Tamoxifen citrate using a single emulsion and solvent evaporation method. acs.org Research has reported a high entrapment efficiency of 88% and a drug loading capacity of 43.5% for these agar-based hybrid magnetic nanoparticles. acs.orgnih.gov

Characterization of Nanoparticle Formulations for Research Applications

The physical characteristics of nanoparticle formulations are critical to their performance in drug delivery research. Key parameters that are routinely evaluated include particle size distribution and morphology.

The size and shape of nanoparticles are fundamental properties that influence their behavior. Various analytical techniques are employed to characterize these attributes for (E)-Tamoxifen citrate formulations.

Field emission scanning electron microscopy (FESEM) and transmission electron microscopy (TEM) are commonly used to visualize the morphology of the nanoparticles. nih.govnih.govnanomedicine-rj.com Studies have consistently shown that PLGA-based nanoparticles encapsulating (E)-Tamoxifen citrate are spherical in shape with a smooth surface. nih.govnih.govresearchgate.net

Dynamic light scattering (DLS) is the standard method for determining the average particle size and the particle size distribution, often reported as the polydispersity index (PDI). nih.govsid.ir Research has reported a range of sizes for different formulations. For instance, PLGA nanoparticles have been developed in a size range of 250–380 nm. nih.govresearchgate.net Hybrid nanoparticles containing PLGA and magnetic nanoparticles have been fabricated with an average size of approximately 131 nm. nanomedicine-rj.comnii.ac.jp In another study, the size of similar magnetic nanoparticles was reported to be around 384 nm. ripublication.comresearchgate.net Agar-based hybrid magnetic nanoparticles loaded with (E)-Tamoxifen citrate have been found to have an average particle size of 32.1 nm, which was an increase from the 26.8 nm of the unloaded nanoparticles. acs.orgnih.gov

Table 2: Particle Size of Various (E)-Tamoxifen Citrate Nanoparticle Formulations

Nanoparticle Formulation Average Particle Size (nm) References
PLGA Nanoparticles 250 - 380 nih.govresearchgate.net
PLGA-Magnetite Nanohybrids 131 ± 28 nanomedicine-rj.comnii.ac.jp
PLGA-Magnetite Nanohybrids 384 ± 17 ripublication.comresearchgate.net
Agar-Coated Iron Nanoparticles (unloaded) 26.8 acs.orgnih.gov
Agar-Coated Iron Nanoparticles (loaded) 32.1 acs.orgnih.gov
Cyclodextrin Nanosponges 400 - 600 semanticscholar.org

Drug Loading Efficiency and Release Profiles in In Vitro Studies

The efficacy of nanoparticle-based systems is significantly dependent on their ability to encapsulate the therapeutic agent and release it in a controlled manner. For (E)-Tamoxifen citrate, various nano-carriers have been developed, each demonstrating distinct drug loading and release characteristics in laboratory settings.

Biodegradable poly (D, L-lactide-co-glycolide) (PLGA) nanoparticles, prepared by a multiple emulsion solvent evaporation method, have shown a wide range of drug loading efficiencies, varying from 1.5% to as high as 71.98% (w/w), depending on the formulation parameters. nih.govnih.gov These PLGA-based systems are noted for their sustained drug release profiles, with studies showing a controlled release over a period of up to 60 days. nih.gov For instance, one study reported four different PLGA formulations (NP1-NP4) with drug loadings of 1.5%, 2.68%, 4.09%, and 27.16%, respectively. nih.govdovepress.com After 60 days, the cumulative release from these nanoparticles was 83.76%, 55.21%, 40.69%, and 9.47%, respectively, indicating that higher drug loading can correlate with a more prolonged release. nih.govdovepress.com

Other nanoformulations, such as those conjugating tamoxifen with magnetite nanoparticles within a PLGA matrix, have demonstrated a drug loading of around 6% and an entrapment efficiency of approximately 80%. ripublication.comupm.edu.myresearchgate.net These magnetic nanoparticles exhibited a biphasic release pattern, releasing about 90% of the encapsulated tamoxifen over 96 hours. ripublication.comupm.edu.my Polymeric micelles, formulated with Pluronic polymers, have achieved high entrapment efficiencies, with optimal formulations encapsulating about 89.09% of the drug. bohrium.comnih.gov These micelles provided an extended release, with approximately 70.23% of the tamoxifen being released over 36 hours. bohrium.comnih.gov Similarly, silk fibroin nanoparticles have shown an entrapment efficiency of 79.08% and a biphasic release over 48 hours. proquest.com

The choice of nanoparticle composition and preparation method significantly influences both the carrying capacity and the subsequent release kinetics of (E)-Tamoxifen citrate in vitro.

Nanoparticle SystemDrug Loading / Entrapment Efficiency (%)In Vitro Release Profile HighlightsReference
PLGA Nanoparticles (TNP)Loading: 1.5% - 27.16% (w/w)Sustained release over 60 days; 9.47% to 83.76% cumulative release depending on formulation. nih.govdovepress.com
PLGA NanoparticlesLoading: 18.60% - 71.98%Controlled and prolonged release. nih.gov
Polymeric Micelles (Pluronic)Entrapment: ~89.09%~70.23% release over 36 hours. bohrium.comnih.gov
PLGA-Magnetite NanoparticlesLoading: ~6%; Entrapment: ~80%~90% release over 96 hours; biphasic pattern. ripublication.comupm.edu.myresearchgate.net
Silk Fibroin NanoparticlesEntrapment: ~79.08%Biphasic release with an initial burst, sustained over 48 hours. proquest.com
Amphiphilic β-cyclodextrin NanoparticlesEntrapped quantity ~150 µg/mLSustained release profile extended up to 6 hours. researchgate.net

Thermodynamic Stability and Physicochemical Properties

The physical characteristics and stability of nanoformulations are critical determinants of their performance as delivery vehicles. For (E)-Tamoxifen citrate nanoparticles, key physicochemical properties such as particle size, zeta potential, and morphology are thoroughly evaluated.

Studies on PLGA-based nanoparticles report a size range of 250–380 nm with a smooth, spherical morphology and a negative surface charge. nih.govdovepress.com Stability assessments have shown that the chemical integrity of tamoxifen citrate within these PLGA nanoparticles is maintained at temperatures up to 60°C. nih.gov Magnetite-PLGA hybrid nanoparticles have been synthesized with an average size of approximately 384 nm and a highly stable negative zeta potential of -35.4 mV. ripublication.com

Polymeric micelles designed for tamoxifen delivery exhibit significantly smaller particle sizes, ranging from 7.66 to 16.63 nm. bohrium.com Folic acid-grafted mixed polymeric micelles have been developed with a particle size of about 35.01 nm and a zeta potential of -20.50 mV. nih.gov

Nanoemulsions and nanoemulgels also demonstrate favorable physicochemical properties. Optimized nanoemulsion formulations have shown mean droplet sizes of 41.77 nm to 188.37 nm. nih.govresearchgate.net These systems undergo rigorous thermodynamic stability testing, including heating-cooling cycles, centrifugation, and freeze-thaw cycles, to ensure they resist phase separation, creaming, or coalescence. nih.govtheaspd.com An optimized nanoemulsion formulation maintained its physicochemical stability with a droplet size of 126.4 nm and a polydispersity index (PDI) of 0.234 after 30 days of storage. theaspd.com The zeta potential for tamoxifen-loaded amphiphilic β-cyclodextrin nanoparticles was reported to be between +12 and +15 mV, a shift from the -18 mV of the blank particles, indicating surface modification upon drug loading. researchgate.net

Cellular Uptake and Intracellular Localization of Nanoparticle-Encapsulated Tamoxifen in In Vitro Models

The ability of nanoparticles to be internalized by target cells is a key aspect of their design. In vitro studies using breast cancer cell lines, such as MCF-7, have provided insight into the cellular interactions of tamoxifen-loaded nanoformulations.

Research on poly(ε-caprolactone) (PCL) nanoparticles demonstrated rapid internalization by MCF-7 cells, with most of the nanoparticle dose being taken up within the first 30 minutes of incubation. nih.govnih.gov The uptake process was found to follow saturable transport kinetics, suggesting a specific cellular mechanism rather than simple diffusion. nih.govnih.gov Confocal microscopy revealed that after one hour, a significant fraction of these nanoparticles localized in the perinuclear region of the MCF-7 cells, which is also the location of the estrogen receptors that tamoxifen targets. nih.govnih.gov The uptake is presumed to be mediated by nonspecific endocytosis or adsorptive pinocytosis, as MCF-7 cells are not professional phagocytes. scispace.com

Similarly, studies with PLGA-based nanoparticles confirmed that they are well internalized by MCF-7 cells in a concentration-dependent manner. nih.govdovepress.com Following uptake, the nanoparticles were observed to be present in the cytoplasm, with the nucleus remaining free from nanoparticle entry. nih.govdovepress.com Polymeric micelle formulations have also been shown to significantly enhance the cellular uptake of tamoxifen. One study reported that an optimized micellar formula increased the uptake by MCF-7 cells by 2.28-fold compared to a free tamoxifen solution. bohrium.comnih.gov This enhanced internalization contributes to the increased cytotoxic effects observed with nanoformulations compared to the free drug in vitro.

Development of Novel Topical Formulations for Research Models (e.g., Nanoemulgels)

To explore alternative delivery routes in research settings, novel topical formulations of (E)-Tamoxifen citrate have been developed, with nanoemulgels being a prominent example. This approach aims to improve topical delivery, potentially achieving high accumulation at a localized site while minimizing systemic exposure. nih.govresearchgate.netnih.gov

The development process involves creating a stable nanoemulsion which is then incorporated into a hydrogel matrix. researchgate.net The nanoemulsion formulations are designed using oils like olive and sesame oil, selected based on tamoxifen's solubility, and a surfactant/co-surfactant mixture (Sₘᵢₓ) such as Tween 40 and Trascutol HP. nih.govnih.govconsensus.app The resulting nanoemulsions have droplet sizes ranging from approximately 41.77 nm to 188.37 nm and demonstrate good thermodynamic stability. nih.govresearchgate.net

In vitro release studies of these topical nanoemulgels show a prolonged and significantly higher cumulative percentage of tamoxifen release compared to a plain tamoxifen gel suspension over a 24-hour period. nih.govresearchgate.netnih.gov The release kinetics often fit the Higuchi model, suggesting a diffusion-controlled release mechanism from the gel matrix. nih.govresearchgate.net The conversion of the liquid nanoemulsion into a gel enhances its applicability for topical research models by improving properties like spreadability and increasing the contact time with the application surface. nih.gov

Analytical Method Development and Validation for Research and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Isomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Tamoxifen (B1202) citrate (B86180) due to its high resolution, sensitivity, and reproducibility. healthinformaticsjournal.com It is particularly crucial for separating the geometric (E) and (Z)-isomers, the latter being the pharmacologically active form.

Stability-indicating methods are essential to separate the active pharmaceutical ingredient from its degradation products and impurities, ensuring that the analytical procedure can accurately measure the drug substance in the presence of these components. For Tamoxifen, a key challenge is the potential for isomerization between the (Z) and (E) forms, especially under light exposure. researchgate.net

A stability-indicating HPLC method was developed to separate (Z)- and (E)-isomers of endoxifen (B1662132), a key active metabolite of Tamoxifen. nih.gov This method demonstrated specificity in the presence of impurities and degradation products. nih.gov Forced degradation studies, including exposure to acid, base, and oxidative conditions, have been used to validate the stability-indicating nature of HPLC methods for related compounds like Endoxifen. healthinformaticsjournal.com For instance, oxidative degradation with 3% H₂O₂ showed a significant reduction in the peak area of the parent compound, highlighting the method's ability to detect degradation. healthinformaticsjournal.com

Research has described a highly selective stability-indicating HPLC method for separating (E) and (Z) isomers of Tamoxifen citrate itself. researchgate.net This method is suitable for assaying Tamoxifen citrate and its (E)-isomer impurity in bulk drug and tablet formulations. researchgate.net The study highlighted the conversion of the Z-isomer to the E-isomer upon exposure to light. researchgate.net

The optimization of chromatographic conditions is critical to achieve adequate separation and quantification of (E)-Tamoxifen citrate and its related substances. Key parameters that are frequently optimized include the mobile phase composition, column type, pH, flow rate, and column temperature.

A Quality by Design (QbD) approach has been employed to develop a robust HPLC method for Tamoxifen citrate estimation. oup.comnih.gov In one study, a Box-Behnken design was used to optimize the mobile phase ratio, buffer pH, and oven temperature. oup.comnih.gov Optimal separation was achieved with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.5) in a 52:48 v/v ratio, a flow rate of 0.7 mL/min, and an oven temperature of 40°C. oup.comnih.gov

Another study utilized a C18 column with a mobile phase of methanol (B129727) and 0.1% acetic acid in water (30:70, v/v) at a flow rate of 0.8 mL/min for the quantification of Tamoxifen in plasma. healthinformaticsjournal.com The effect of varying the mobile phase flow rate has been studied, with lower flow rates like 0.3 mL/min showing good elution of Tamoxifen. scitechnol.com The pH of the mobile phase is another critical factor, with studies testing various pH levels to achieve optimal separation. scitechnol.com

Commonly used columns for Tamoxifen analysis are reversed-phase C18 columns. healthinformaticsjournal.comoup.com The choice of additives, such as buffers (e.g., phosphate, ammonium (B1175870) acetate) and acids (e.g., acetic acid, trifluoroacetic acid), plays a significant role in controlling peak shape and retention times. healthinformaticsjournal.comhealthinformaticsjournal.comoup.comscitechnol.comscielo.br

Table 1: Examples of Optimized HPLC Conditions for Tamoxifen Analysis

ParameterCondition 1Condition 2Condition 3
ColumnReversed-phase C18 (250 x 4.6 mm, 5.0 µm)Agilent C18 (250 mm × 4.6 mm, 5 μm)Zodiac C18
Mobile PhaseAcetonitrile and phosphate buffer (pH 3.5) (52:48 v/v)Methanol and 0.1% acetic acid in water (30:70, v/v)0.1% trifluoroacetic acid buffer and acetonitrile (78:22)
Flow Rate0.7 mL/min0.8 mL/min1.0 mL/min
Detection Wavelength256 nm236 nm278 nm
Column Temperature40°CNot specified30°C

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Sensitive Quantification of Tamoxifen and Metabolites

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) offers higher sensitivity, speed, and selectivity compared to conventional HPLC methods for the quantification of Tamoxifen and its metabolites. nih.gov This technique is particularly valuable for bioanalytical applications where low concentrations of the analytes are expected in complex matrices like plasma. nih.gov

A rapid UPLC-MS/MS method has been developed and validated for the simultaneous determination of Tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen (B85900), and endoxifen in human plasma. nih.gov This method utilized a C18 analytical column and a gradient elution with a mobile phase of water and acetonitrile, achieving a short run time of 4.5 minutes. nih.gov The method demonstrated good linearity over the concentration ranges of 1-500 ng/mL for Tamoxifen and N-desmethyltamoxifen, 0.2-100 ng/mL for endoxifen, and 0.1-50 ng/mL for 4-hydroxytamoxifen. nih.gov

Another UPLC-MS/MS method was developed for the quantification of (Z)-tamoxifen and its various metabolites, including the (Z)- and (E)-isomers of endoxifen and 4-hydroxytamoxifen. nih.gov The validation range for 4-hydroxytamoxifen and endoxifen isomers was 0.5 ng/mL to 125 ng/mL. nih.gov The selectivity of UPLC-MS/MS is a key advantage, allowing for the accurate quantification of individual isomers. nih.govresearchgate.net

Spectrophotometric Methods (UV/Visible) for Determination of Tamoxifen Citrate

Spectrophotometric methods, particularly UV/Visible spectrophotometry, offer a simpler and more cost-effective alternative for the determination of Tamoxifen citrate in pharmaceutical preparations. rjptonline.orgpubtexto.com These methods are often based on the principle that the drug absorbs light in the ultraviolet or visible region of the electromagnetic spectrum.

A UV spectrophotometric method was developed for the determination of Tamoxifen citrate in bulk and pharmaceutical dosage forms, with a maximum absorbance observed at 236 nm. rjptonline.org The method was found to be linear in the concentration range of 20-120 µg/mL. rjptonline.org Another study reported a maximum absorbance at 235 nm in distilled water, with Beer's law being obeyed in the range of 2.5-40 µg/mL. pubtexto.com

Other spectrophotometric methods involve the formation of colored complexes. nih.govijpsonline.com For instance, methods have been developed based on the formation of an ion-association complex with dyes like Erioglaucine A or Naphthalene Blue 12BR, which can be extracted and measured at a specific wavelength. nih.govijpsonline.com Another approach involves the formation of a colored coordination complex with cobalt thiocyanate (B1210189). nih.gov

Table 2: Comparison of Spectrophotometric Methods for Tamoxifen Citrate

Method TypePrincipleλmax (nm)Linearity Range (µg/mL)
UV SpectrophotometryDirect measurement of UV absorbance23620-120
UV SpectrophotometryDirect measurement of UV absorbance in distilled water2352.5-40
Visible Spectrophotometry (Method A)Ion-association complex with Erioglaucine A6250.5-3.0
Visible Spectrophotometry (Method B)Oxidation with potassium permanganate (B83412) and reaction with Fast Green FCFNot Specified1.0-6.0
Visible Spectrophotometry (Method C)Cobalt thiocyanate coordination complex635100-500
Visible SpectrophotometryIon-association complex with Eosin B5430.5-22.5

Other Chromatographic and Spectrometric Techniques (GC, MS, GC-MS, TLC)

Besides HPLC and UV/Visible spectrophotometry, other analytical techniques have been applied for the analysis of Tamoxifen and its metabolites.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been used for the identification and confirmation of Tamoxifen metabolites in biological samples like urine. researchgate.net One method involved the detection of hydroxymethoxytamoxifen in urine using a selective ion monitoring mode. researchgate.net GC-MS has also been employed in metabolomic studies to identify metabolic changes in cancer cells treated with Tamoxifen. nih.gov

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a chromatographic separation technique like LC or GC, is a powerful tool for the structural elucidation and sensitive quantification of Tamoxifen and its metabolites. nih.govnih.govresearchgate.netresearchgate.net

Thin-Layer Chromatography (TLC): TLC has been mentioned as one of the earlier methods for the determination of Tamoxifen. ijpsonline.com While it is a simpler and less expensive technique, it generally offers lower resolution and sensitivity compared to HPLC.

Method Validation Parameters for Academic Research: Linearity, Accuracy, Precision, Sensitivity, Robustness

The validation of analytical methods is crucial to ensure their reliability and suitability for their intended purpose. The validation parameters are typically defined by guidelines from regulatory bodies like the International Council for Harmonisation (ICH). healthinformaticsjournal.comscitechnol.comoup.com

Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. healthinformaticsjournal.comoup.com For an HPLC method, linearity was demonstrated in the concentration range of 2–10 μg/mL with a correlation coefficient (R²) of 0.999. healthinformaticsjournal.com Another study showed linearity between 1 and 200 ng/mL. oup.com

Accuracy: Accuracy refers to the closeness of the test results to the true value. healthinformaticsjournal.comoup.com It is often determined by recovery studies. healthinformaticsjournal.com A developed HPLC method showed a recovery of 98–102%. healthinformaticsjournal.com

Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. healthinformaticsjournal.comoup.com It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). scitechnol.com A relative standard deviation (RSD) of less than 2% is generally considered acceptable. healthinformaticsjournal.com

Sensitivity: The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). scitechnol.comoup.com The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. scitechnol.com For one HPLC method, the LOD and LOQ were found to be 0.067 and 0.205 ng/mL, respectively. oup.com

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. healthinformaticsjournal.comoup.com

Table 3: Validation Parameters for an RP-HPLC Method for Tamoxifen

Validation ParameterResult
Linearity Range2–10 μg/mL
Correlation Coefficient (R²)0.999
Accuracy (Recovery)98–102%
Precision (RSD)< 2%
Limit of Detection (LOD)0.981 ng/mL
Limit of Quantification (LOQ)2.97 ng/mL

Detection and Quantification of Tamoxifen-DNA Adducts in Experimental Tissues

The genotoxic potential of (E)-Tamoxifen citrate is linked to its metabolic activation, leading to the formation of reactive intermediates that can bind covalently to DNA, forming tamoxifen-DNA adducts. The detection and accurate quantification of these adducts in experimental tissues are crucial for understanding the mechanisms of its carcinogenicity, particularly in rodent models. A variety of sensitive analytical techniques have been developed and validated for this purpose, each with distinct advantages in specificity and sensitivity. The primary methods employed include ³²P-postlabeling assays, mass spectrometry-based techniques, and immunoassays. nih.govacs.orgoup.com

Research has consistently shown that tamoxifen is genotoxic in rat liver, evidenced by the formation of DNA adducts. nih.govacs.orgacs.org The predominant adducts identified in experimental animals are (E)-α-(deoxyguanosin-N²-yl)tamoxifen (dG-N²-TAM) and (E)-α-(deoxyguanosin-N²-yl)-N-desmethyltamoxifen (dG-desMeTam). researchgate.net

³²P-Postlabeling Assays

The ³²P-postlabeling technique has been a cornerstone for the detection and quantification of tamoxifen-DNA adducts due to its exceptional sensitivity. nih.govacs.org This method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides. The resulting ³²P-labeled adducts are then resolved, typically by high-performance liquid chromatography (HPLC), and quantified by measuring their radioactivity. nih.govoup.com

A developed HPLC gradient system for ³²P-postlabeling analysis allowed for the identification and quantification of hepatic tamoxifen-DNA adducts in rats and mice. nih.gov In a study involving female F344 rats and DBA/2 mice, this method detected 15 and 17 distinct tamoxifen-DNA adducts, respectively. nih.gov The major adducts found in both species were trans-dG-N²-TAM and trans-dG(3'P)-N²-N-desmethyl-TAM. nih.gov Despite a lower administered dose, the total adduct level in rats was found to be 3.8-fold higher than in mice, highlighting species-specific differences in metabolism and DNA repair. nih.gov

The sensitivity of ³²P-postlabeling allows for the detection of very low levels of DNA damage. However, challenges can exist in unambiguously characterizing the chemical structure of the adducts based solely on chromatographic behavior, sometimes necessitating complementary analytical methods for confirmation. nih.gov

Mass Spectrometry-Based Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography, offers high specificity and structural confirmation for the analysis of DNA adducts.

High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ES-MS/MS):

An assay combining on-line sample preparation with HPLC-ES-MS/MS has been developed to provide a robust and sensitive method for quantifying tamoxifen-DNA adducts. nih.govacs.orgwilddata.cn This approach involves the enzymatic hydrolysis of DNA to nucleosides, which are then separated by HPLC and detected by a mass spectrometer. nih.gov The use of a deuterated adduct, such as [N(CD₃)₂]-α-acetoxytamoxifen, as an internal standard allows for precise quantification. nih.govacs.org

This HPLC-ES-MS/MS methodology has demonstrated sufficient sensitivity and precision for analyzing adducts formed in vivo in experimental models. nih.govresearchgate.net For instance, in female Sprague-Dawley rats treated with tamoxifen, the levels of (E)-α-(deoxyguanosin-N²-yl)tamoxifen and (E)-α-(deoxyguanosin-N²-yl)-N-desmethyltamoxifen in liver DNA were quantified. nih.gov The method has a limit of detection of approximately 5 adducts per 10⁹ nucleotides and has been validated over a wide range of adduct frequencies. nih.govwilddata.cn This high chemical specificity is achieved through multiple reaction monitoring. researchgate.net

Accelerator Mass Spectrometry (AMS):

Accelerator mass spectrometry is another highly sensitive technique used for quantifying DNA adducts, especially when using radiolabeled compounds. oup.com In a study investigating tamoxifen's binding to colorectal DNA in women who received a single [¹⁴C]-labeled dose, AMS coupled with HPLC was used to detect and quantify adducts. aacrjournals.org This method successfully identified a peak corresponding to the authentic dG-N²-tamoxifen adduct in samples from several patients, with detection limits around 0.4 adducts per 10⁹ nucleotides. aacrjournals.org

Immunoassays

Immunoassays provide a sensitive and high-throughput alternative for the quantification of specific DNA adducts. These methods rely on polyclonal or monoclonal antibodies that specifically recognize the tamoxifen-DNA adduct structure.

Highly sensitive and specific immunoassays, including dissociation-enhanced lanthanide fluoroimmunoassay (DELFIA) and chemiluminescence immunoassay (CIA), have been developed and validated. aacrjournals.orgnih.gov These assays were developed using antisera from rabbits immunized with calf thymus DNA chemically modified with α-acetoxytamoxifen. aacrjournals.orgnih.gov The CIA method, in particular, offers a 20-fold increase in sensitivity compared to DELFIA and has a detection limit of approximately 2.6 to 3 adducts per 10⁹ nucleotides in rat liver samples. oup.comaacrjournals.orgnih.gov

Validation studies have shown that adduct levels determined by these immunoassays compare well with those obtained by the ³²P-postlabeling method in both in vitro modified DNA and in vivo samples from rat liver. aacrjournals.orgnih.gov Furthermore, an immunohistochemical approach using polyclonal antibodies has been employed to localize and semi-quantify tamoxifen-DNA adducts at the cellular level within paraffin-embedded liver tissue from rats. oup.com

Detailed Research Findings

The application of these analytical methods has generated quantitative data on tamoxifen-DNA adduct formation in various experimental settings.

Table 1: Quantification of Hepatic Tamoxifen-DNA Adducts in Rodents

Species/Strain Analytical Method Adduct Measured Adduct Level (adducts/10⁸ nucleotides) Reference
Female F344 Rat ³²P-postlabeling/HPLC Total Adducts 216 nih.gov
Female DBA/2 Mouse ³²P-postlabeling/HPLC Total Adducts 56.2 nih.gov
Female Sprague-Dawley Rat HPLC-ES-MS/MS (E)-α-(deoxyguanosin-N²-yl)tamoxifen 496 ± 16 nih.gov

Table 2: Comparison of Analytical Method Sensitivity

Analytical Method Limit of Detection Reference
HPLC-ES-MS/MS ~5 adducts/10⁹ nucleotides nih.govwilddata.cn
Chemiluminescence Immunoassay (CIA) ~3 adducts/10⁹ nucleotides oup.comnih.gov

These studies collectively demonstrate that robust and sensitive methods are available for the detection and quantification of tamoxifen-DNA adducts. The data generated are essential for assessing the genotoxic risk and understanding the species-specific mechanisms of tamoxifen-induced carcinogenesis in experimental models.

Interactions with Other Biological Systems and Research Compounds Preclinical Focus

Co-administration Studies with Natural Products and Their Impact on Tamoxifen (B1202) Metabolism and Activity In Vitro

A significant body of preclinical evidence suggests that various natural products can interact with (E)-Tamoxifen citrate (B86180), leading to either synergistic anti-cancer effects or alterations in its bioavailability and metabolism. nih.govnih.gov These interactions are of considerable interest due to the widespread use of herbal and dietary supplements among breast cancer patients. nih.gov

In vitro and in vivo studies have demonstrated that the combination of certain natural products with tamoxifen can enhance its anti-tumor activity. nih.gov This synergy can manifest as improved inhibition of cancer cell growth and increased sensitivity to tamoxifen. nih.govnih.gov For instance, Diindolylmethane (DIM), a compound derived from cruciferous vegetables, has been shown in a randomized, placebo-controlled trial to significantly increase the chemosensitivity of tamoxifen. nih.gov Similarly, shikonin, a component of a traditional Chinese medicinal herb, has been found to decrease tamoxifen resistance in MCF-7R breast cancer cells. nih.gov

Curcumin (B1669340), the active compound in turmeric, has also been investigated for its synergistic potential with tamoxifen. nih.gov While curcumin itself has poor bioavailability, its ability to modulate various cellular pathways makes it a compound of interest in combination therapies. nih.gov

The following table summarizes preclinical studies on the synergistic anti-cancer effects of natural products when co-administered with tamoxifen.

Table 1: Preclinical Studies of Synergistic Anti-Cancer Effects of Natural Products with Tamoxifen

Natural Product/Compound Model System Observed Synergistic Effect
Diindolylmethane (DIM) Randomized, placebo-controlled trial Increased chemosensitivity to tamoxifen. nih.gov
Shikonin MCF-7R breast cancer cells Decreased tamoxifen resistance. nih.gov
Curcumin Preclinical models Potential for synergistic anti-cancer effects. nih.gov
Genistein MDA-MB-231 cell lines Induced apoptosis. nih.gov

Several natural products have been found to influence the pharmacokinetics of tamoxifen, thereby affecting its bioavailability and the levels of its active metabolites. nih.govnih.gov In vivo studies have identified a number of natural compounds, including morin, silybin, epigallocatechin gallate (EGCG), myricetin, baicalein, curcumin, kaempferol, and quercetin (B1663063), that can increase the bioavailability of tamoxifen and its metabolites. nih.gov

For instance, quercetin has been shown to enhance the bioavailability of tamoxifen in rats, potentially through the inhibition of cytochrome P450 enzymes. researchgate.net Similarly, studies have indicated that silybin, EGCG, myricetin, baicalein, and curcumin can significantly alter the area under the curve (AUC) and the metabolite-to-parent drug ratio of 4-hydroxy-tamoxifen, suggesting an increase in tamoxifen's bioavailability and an impact on the formation of its active metabolite. frontiersin.org

Conversely, some natural products may have the potential to decrease the effectiveness of tamoxifen. For example, animal studies have suggested that high intake of tangeretin, a bioflavonoid found in citrus fruits, may reduce the efficacy of tamoxifen. ebsco.com St. John's wort has also been noted to potentially decrease tamoxifen levels in the body. ebsco.com

The following table provides an overview of preclinical findings on the modulation of tamoxifen bioavailability by natural products.

Table 2: Modulation of Tamoxifen Bioavailability by Natural Products in Preclinical Models

Natural Product/Compound Effect on Tamoxifen Bioavailability Potential Mechanism
Morin Increased Not specified
Silybin Increased Altered AUC and metabolite ratio. frontiersin.org
Epigallocatechin gallate (EGCG) Increased Altered AUC and metabolite ratio. frontiersin.org
Myricetin Increased Altered AUC and metabolite ratio. frontiersin.org
Baicalein Increased Altered AUC and metabolite ratio. frontiersin.org
Curcumin Increased Altered AUC and metabolite ratio. frontiersin.org
Kaempferol Increased Not specified
Quercetin Increased Altered AUC and metabolite ratio; potential CYP inhibition. nih.govresearchgate.net
Tangeretin Decreased (in high doses) Not specified
St. John's wort Decreased Not specified

Interactions with Other Drugs Affecting Cytochrome P450 Enzymes

The metabolism of tamoxifen to its more active metabolites, such as endoxifen (B1662132), is heavily reliant on the activity of cytochrome P450 (CYP) enzymes, particularly CYP2D6 and to a lesser extent, CYP3A4. nih.govnih.gov Consequently, co-administration of drugs that inhibit or induce these enzymes can significantly alter the therapeutic efficacy of tamoxifen. nih.gov

Drugs that are potent inhibitors of CYP2D6 can reduce the conversion of tamoxifen to endoxifen, potentially diminishing its anti-cancer effects. nih.gov Examples of strong CYP2D6 inhibitors include certain antidepressants like bupropion, paroxetine, and fluoxetine. researchgate.net

Conversely, enzyme inducers can also impact the disposition of endoxifen. nih.gov For instance, rifampin, a potent enzyme inducer, has been shown to interact with tamoxifen. nih.gov St. John's wort is another well-known inducer of CYP enzymes. nih.gov The activity of other CYP enzymes such as CYP2B6, CYP2C9, and CYP2C19 may also play a role in tamoxifen's efficacy, and their activity can be altered by both inhibitors and inducers. nih.gov

The following table lists examples of drugs that interact with cytochrome P450 enzymes and their potential impact on tamoxifen metabolism.

Table 3: Interactions of Tamoxifen with Drugs Affecting Cytochrome P450 Enzymes

Interacting Drug/Drug Class Effect on CYP Enzymes Potential Impact on Tamoxifen
Bupropion Strong CYP2D6 inhibitor Reduced conversion to endoxifen. researchgate.net
Paroxetine Strong CYP2D6 inhibitor Reduced conversion to endoxifen. researchgate.net
Fluoxetine Strong CYP2D6 inhibitor Reduced conversion to endoxifen. researchgate.net
Rifampin Enzyme inducer Altered disposition of endoxifen. nih.gov
St. John's wort Enzyme inducer (CYP) May decrease tamoxifen levels. ebsco.comnih.gov
Aminoglutethimide Enzyme inducer Interacts with tamoxifen. nih.gov
Phenytoin Enzyme inducer Interacts with tamoxifen. nih.gov

Emerging Research Areas and Future Directions for E Tamoxifen Citrate Investigation

Unraveling Undiscovered Molecular Mechanisms of Tamoxifen (B1202) Action in Diverse Cellular Contexts

Tamoxifen, a selective estrogen receptor modulator (SERM), primarily exerts its effects by binding to estrogen receptors (ERs), leading to a conformational change that blocks or alters the expression of estrogen-dependent genes. blogspot.comnih.gov The biological action of tamoxifen is complex, functioning as an antagonist in breast tissue while acting as a partial agonist in other tissues like the endometrium and bone. blogspot.comwikipedia.org Its therapeutic effects in breast cancer are largely attributed to the competitive inhibition of estrogen binding to ERα, thereby impeding the proliferation of cancer cells. blogspot.com Beyond its well-established ER-mediated pathways, research continues to uncover non-ER mediated mechanisms. These "off-target" effects include the modulation of protein kinase C (PKC), an important hub in intracellular signaling networks, and the induction of programmed cell death through apoptosis, autophagy, and necrosis. mdpi.comnih.gov

Recent studies have also pointed to tamoxifen's ability to influence cellular energy metabolism. It has been observed to decrease ATP levels in breast cancer cells and disrupt mitochondrial function. frontiersin.org Furthermore, tamoxifen can activate mitochondria-dependent apoptosis and enhance oxidative stress. nih.gov The development of resistance to tamoxifen often involves the activation of alternative survival pathways, such as the MAP kinase (MAPK) pathway, which can become a critical factor as resistance evolves. nih.govnih.gov Understanding these diverse and context-dependent mechanisms is crucial, as tumors can develop resistance by becoming hypersensitive to the estrogenic (agonistic) properties of tamoxifen over time. nih.govresearchgate.net While most research has focused on the more active (Z)-isomer, a deeper investigation into the specific molecular interactions of (E)-Tamoxifen is necessary to fully delineate its unique biological footprint and potential contributions to both therapeutic and resistance mechanisms.

Development of Advanced Preclinical Models for Studying Tamoxifen Resistance and Efficacy

To better understand and overcome tamoxifen resistance, researchers are increasingly turning to advanced preclinical models that more accurately replicate human tumors. mdpi.com Traditional two-dimensional (2D) cell line models have been instrumental but are limited in their ability to capture the complexity of tumors in vivo. mdpi.comnih.gov Patient-derived xenografts (PDXs) and patient-derived organoids (PDOs) have emerged as powerful tools that offer significant advantages.

Patient-Derived Xenografts (PDXs): PDX models are created by implanting fresh tumor tissue from a patient into immunodeficient mice. mdpi.comyoutube.com These models are highly valued because they retain the histopathology, genetic heterogeneity, and tumor microenvironment of the original cancer. nih.govnih.gov Studies have shown that PDX models can accurately reflect the clinical responses of the parent tumor to therapies, including endocrine treatments like tamoxifen. mdpi.comnih.gov Luminal PDX models with acquired resistance to tamoxifen have been generated, providing invaluable systems for studying the molecular shifts that occur during this process, such as the deregulation of ER-mediated gene transcription. nih.gov

Patient-Derived Organoids (PDOs): Organoids are three-dimensional (3D) cell cultures derived from patient tumors that self-organize to mimic the architecture and function of the original tissue. nih.govnih.gov PDOs are a promising in vitro model because they preserve key biomarkers like ER, progesterone (B1679170) receptor (PR), and HER2, as well as the cellular diversity of the tumor. nih.gov They offer a platform for testing drug susceptibility and investigating resistance mechanisms in a more physiologically relevant context than 2D cultures. nih.govresearchgate.net Recent research has utilized breast cancer organoids to demonstrate that tamoxifen can induce a form of cell death called ferroptosis, suggesting a new mechanism of action and a potential avenue to overcome resistance. nih.gov These advanced models are indispensable for exploring the nuances of tamoxifen efficacy and for testing novel therapeutic strategies to combat resistance. mdpi.com

Application of Multi-Omics Technologies (Metabolomics, Transcriptomics, Proteomics) to Elucidate Complex Responses

The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing the understanding of the complex cellular responses to tamoxifen. mdpi.com These approaches provide a holistic view of the molecular alterations that underpin both sensitivity and resistance to the drug. nih.govnih.gov

Transcriptomics: Analysis of the transcriptome reveals changes in gene expression patterns associated with tamoxifen treatment and resistance. Comparative transcriptomic analysis of tamoxifen-sensitive and resistant cells has identified the upregulation of specific pathways, such as those related to hypoxia and lipid metabolism, in resistant cells. nih.govacs.org

Proteomics: Proteomics involves the large-scale study of proteins and their modifications, offering insights into the functional state of the cell. mdpi.com Quantitative proteomic analyses have been used to compare tamoxifen-sensitive and resistant breast cancer cells, revealing widespread changes in signaling networks. nih.gov For instance, such studies have shown that acquired tamoxifen resistance is characterized by suppressed ER signaling, the activation of alternative survival pathways, and enhanced cell motility through changes in the actin cytoskeleton. nih.gov Plasma proteomics has also been employed to identify potential biomarkers in the blood that could predict a patient's response to tamoxifen treatment. nih.gov

Metabolomics: Metabolomic profiling analyzes the complete set of small-molecule metabolites within a biological sample, providing a direct readout of cellular activity. acs.org Studies comparing tamoxifen-sensitive and resistant cells have identified significant metabolic reprogramming in the resistant phenotype. acs.orgnih.gov Untargeted metabolomics has revealed hundreds of significantly altered metabolites in resistant cells, with notable dysregulation in pathways such as glutamate (B1630785) and glutathione (B108866) metabolism, the Warburg effect, and fatty acid oxidation. nih.govacs.org This metabolic plasticity allows cancer cells to adapt to the stress of therapy and sustain growth. acs.org

By integrating these multi-omics datasets, researchers can construct comprehensive models of tamoxifen action and resistance, identify novel biomarkers for patient stratification, and uncover new therapeutic targets to overcome treatment failure. nih.govresearchgate.net

Exploration of (E)-Tamoxifen as a Distinct Biological Entity Beyond an Impurity, if Novel Activities are Identified

While the (Z)-isomer of tamoxifen is considered the biologically active antiestrogenic form, the (E)-isomer, often viewed as a less active impurity, is emerging as a distinct biological entity with its own pharmacological profile. blogspot.comblogspot.comresearchgate.net Research has shown that the two isomers possess remarkably different effects at estrogen receptors; (Z)-Tamoxifen acts as an ER antagonist, whereas (E)-Tamoxifen functions as an ER agonist. nih.gov

Beyond the classical estrogen receptor pathways, studies have uncovered novel targets for tamoxifen isomers. A significant finding is that both (E)- and (Z)-isomers of tamoxifen and its metabolites exhibit activity at cannabinoid receptors (CB1R and CB2R). nih.gov All tested isomers, including (E)-Tamoxifen, act as full inverse agonists at both CB1 and CB2 receptors, meaning they can suppress the baseline activity of these receptors. nih.gov This ER-independent action suggests that the tamoxifen chemical scaffold could be used to develop new drugs targeting diseases mediated by the endocannabinoid system. nih.gov

The distinct binding affinities and activities of the E and Z isomers at both ER and cannabinoid receptors underscore the importance of studying (E)-Tamoxifen independently. nih.gov This exploration opens up the possibility that some of the complex clinical effects of tamoxifen treatment could be partly mediated by the biological activities of the (E)-isomer, warranting further investigation into its unique molecular interactions and potential therapeutic applications.

Rational Design of Next-Generation SERMs and Related Compounds Based on (E)-Tamoxifen's Structural Insights

The distinct structural and functional characteristics of tamoxifen's geometric isomers, (E)-Tamoxifen and (Z)-Tamoxifen, provide valuable insights for the rational design of new and improved Selective Estrogen Receptor Modulators (SERMs). The structure-activity relationship (SAR) of tamoxifen is complex, with specific chemical groups dictating its binding affinity and its agonist versus antagonist activity in different tissues. blogspot.com For example, the orientation of the side chain is critical for its interaction with the ER ligand-binding domain and its antiestrogenic effects. blogspot.com

Understanding the precise three-dimensional structure of how each isomer fits into the estrogen receptor allows for the targeted modification of the tamoxifen molecule. elsevierpure.comnih.gov By altering functional groups on the triphenylethylene (B188826) scaffold, researchers can fine-tune the pharmacological profile of new compounds. blogspot.com For instance, introducing different substituents can enhance ER binding affinity or shift the balance between estrogenic and antiestrogenic activity. frontiersin.org The goal is to develop next-generation SERMs that retain the potent antiestrogenic activity in breast tissue while minimizing or eliminating the estrogenic side effects in other tissues, such as the uterus. frontiersin.org

The discovery that tamoxifen isomers also interact with other targets, like cannabinoid receptors, provides an entirely new structural scaffold for drug development. nih.gov The unique way (E)-Tamoxifen and its metabolites interact with these non-ER targets could guide the design of completely novel classes of drugs that are structurally related to tamoxifen but are developed for different therapeutic purposes, potentially devoid of hormonal effects. nih.gov Computational modeling and theoretical calculations, supported by biological assays, are key tools in this process, allowing for the prediction and explanation of the biological profiles of new compounds based on their structure. frontiersin.org

Q & A

Q. What are the primary pharmacological mechanisms of (E)-Tamoxifen citrate in breast cancer research?

(E)-Tamoxifen citrate acts as a selective estrogen receptor modulator (SERM), competitively inhibiting estrogen binding to receptors in mammary tissue. Additionally, it activates Hsp90 ATPase activity, enhancing molecular chaperone function and inducing apoptosis and autophagy in cancer cells. Researchers should validate these mechanisms using estrogen receptor binding assays and Western blotting for autophagy markers (e.g., LC3-II) .

Q. What experimental models are appropriate for studying (E)-Tamoxifen citrate’s therapeutic effects?

Common preclinical models include ER-positive breast cancer cell lines (e.g., MCF-7) for in vitro studies and xenograft mouse models for in vivo efficacy. For transgenic research, tamoxifen citrate-loaded micropellets are administered to induce Cre recombinase activity in conditional knockout mice, requiring careful optimization of dosing schedules and formulation stability .

Q. How should researchers address solubility challenges in in vitro studies with (E)-Tamoxifen citrate?

Due to its low aqueous solubility, dissolve (E)-Tamoxifen citrate in ethanol or methanol (1–5 mg/mL) and dilute in cell culture media. Monitor solvent concentrations (<0.1% v/v) to avoid cytotoxicity. For bioavailability studies, use n-octanol/water partition coefficient (log Pow) data to predict membrane permeability .

Q. What are critical parameters for formulating (E)-Tamoxifen citrate in oral delivery systems?

Key parameters include filler-to-binder ratios (e.g., microcrystalline cellulose), disintegrant concentration (3–5% w/w), and lubrication efficiency (magnesium stearate at 0.5–1%). Quality control involves testing tablet hardness (4–8 kg/cm²), disintegration time (<30 minutes), and dissolution profiles in simulated gastric fluid .

Advanced Research Questions

Q. How do CYP2D6 polymorphisms impact (E)-Tamoxifen citrate’s metabolic activation in clinical research?

CYP2D6 catalyzes the conversion of tamoxifen to its active metabolite, endoxifen. Researchers must genotype participants for CYP2D6 variants (*4, *10) and avoid co-administering inhibitors (e.g., paroxetine). Pharmacokinetic studies should quantify endoxifen plasma levels via HPLC-MS/MS to correlate with therapeutic outcomes .

Q. What methodologies improve (E)-Tamoxifen citrate’s bioavailability in nanoparticle-based delivery systems?

Co-encapsulation with 2-hydroxypropyl-β-cyclodextrin (2HP-β-CD) enhances solubility, while polycaprolactone (PCL) nanospheres (205 nm) enable controlled release. Optimize variables using response surface methodology: 30 mg PCL, 2% PVA stabilizer, and 80 mL aqueous phase achieve 53% encapsulation efficiency . Selenium nanoparticles (SeNPs-TAM) further improve anti-proliferative efficacy in REF and AMJ-13 cell lines .

Q. How can contradictory data on (E)-Tamoxifen citrate’s genotoxic effects be resolved?

Discrepancies arise from in vitro vs. in vivo models. While Ames tests show no mutagenicity, rodent studies report hepatic and gonadal tumors. Use complementary assays: comet assays for DNA damage, micronucleus tests for chromosomal aberrations, and long-term carcinogenicity studies with dose adjustments for species-specific metabolism .

Q. What advanced pharmacokinetic models account for (E)-Tamoxifen citrate’s enterohepatic recirculation?

Develop compartmental models incorporating slow elimination (half-life: 5–7 days) and metabolite accumulation (N-desmethyltamoxifen). Collect serial plasma samples over 14 days and use nonlinear mixed-effects modeling (NONMEM) to adjust for hepatic impairment or drug-drug interactions .

Q. How does co-administration with HSP90 inhibitors alter (E)-Tamoxifen citrate’s therapeutic profile?

HSP90 activation by tamoxifen citrate may synergize with inhibitors like Tanespimycin. Design experiments to measure ATPase activity (malachite green assay) and apoptosis (Annexin V/PI staining) in combinatorial dosing. Transcriptomic profiling (RNA-seq) can identify off-target pathways affected by dual modulation .

Q. What strategies mitigate thromboembolic risks in (E)-Tamoxifen citrate combination therapies?

Concurrent use with cytotoxic agents increases thrombosis risk. Monitor D-dimer levels and platelet aggregation in clinical trials. Preclinical studies should employ tail-vein injection models to assess clot formation and test anticoagulants (e.g., low-molecular-weight heparins) for prophylaxis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.